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  • Product: 2-(Benzyloxy)-4-methylphenol
  • CAS: 1025708-75-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Molecular Structure of 2-(Benzyloxy)-4-methylphenol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 2-(Benzyloxy)-4-methylphenol (CAS No. 1025708-75-1), a substituted aromatic ether-phenol. While specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-(Benzyloxy)-4-methylphenol (CAS No. 1025708-75-1), a substituted aromatic ether-phenol. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust profile for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural features, predicted physicochemical properties, and a detailed spectroscopic profile. Furthermore, it outlines standardized experimental protocols for the empirical validation of these characteristics, ensuring a self-validating system for laboratory application.

Molecular Structure and Identification

2-(Benzyloxy)-4-methylphenol is an organic compound featuring a phenol ring substituted with a methyl group at the para-position (C4) and a benzyloxy group at the ortho-position (C2) relative to the hydroxyl. The presence of both a hydrogen-bond-donating hydroxyl group and a bulky, electron-rich benzyloxy group dictates its chemical behavior and physical properties.

  • Systematic Name: 2-(Benzyloxy)-4-methylphenol

  • Alternative Name: 2-(Phenylmethoxy)-4-methylphenol

  • CAS Number: 1025708-75-1[1][2][3]

  • Molecular Formula: C₁₄H₁₄O₂[1][2][3]

  • Molecular Weight: 214.26 g/mol

The core structure consists of a p-cresol (4-methylphenol) backbone with a benzyl group attached via an ether linkage. This linkage introduces significant steric hindrance around the phenolic hydroxyl group, which can influence its acidity and reactivity. The molecule is achiral.

Caption: Molecular structure of 2-(Benzyloxy)-4-methylphenol.

Physicochemical Properties

The physicochemical properties of phenols are significantly influenced by the nature and position of substituents on the aromatic ring.[4][5] The hydroxyl group enables hydrogen bonding, leading to higher boiling points and water solubility compared to non-hydroxylated analogues.[6][7]

PropertyPredicted Value / DescriptionRationale and Comparative Insights
Molecular Weight 214.26 g/mol Calculated from the molecular formula C₁₄H₁₄O₂.[1]
Appearance Colorless to off-white crystalline solid.Phenols are typically colorless solids or liquids at room temperature.[4][6] Oxidation upon exposure to air may cause a reddish-brown discoloration.
Melting Point > 35-40 °CThe related compound 2-(Benzyloxy)phenol is a liquid or low-melting solid (35-40 °C). The addition of a methyl group and the increased molecular symmetry in the para position would likely increase the melting point. For comparison, 4-benzyloxyphenol, a structural isomer, has a melting point of 119-120 °C.
Boiling Point > 182 °CPhenols have elevated boiling points due to intermolecular hydrogen bonding.[6][7] The boiling point will be significantly higher than that of p-cresol (202 °C) and toluene due to the large increase in molecular weight from the benzyloxy group.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform, DMSO).The hydrophobic nature of the two aromatic rings and the methylene group will dominate, limiting water solubility despite the presence of a polar hydroxyl group.[7] It is expected to be freely soluble in common organic solvents.
Acidity (pKa) ~10-10.5The pKa of phenol is ~10. The methyl group is weakly electron-donating, which slightly decreases acidity (pKa of p-cresol is 10.26). The ortho-benzyloxy group's ether oxygen is also weakly electron-donating by resonance, which would further decrease acidity. Therefore, the pKa is predicted to be slightly higher (less acidic) than phenol.[7]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 2-(Benzyloxy)-4-methylphenol. The following sections detail the expected spectral characteristics based on the functional groups present.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms.

  • Aromatic Protons (Ar-H): Expected in the range of 6.7-7.5 ppm . The three protons on the substituted phenol ring will appear as distinct signals, likely multiplets or doublets. The five protons of the benzyl group will also resonate in this region.

  • Phenolic Proton (-OH): A broad singlet, typically in the range of 4.5-6.0 ppm , though its position is highly dependent on solvent and concentration.

  • Methylene Protons (-O-CH₂-Ar): A sharp singlet around 5.0-5.2 ppm . Protons on a carbon adjacent to an ether oxygen are deshielded and shifted downfield.[8]

  • Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm . This is a characteristic chemical shift for a methyl group attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of carbon atoms.

  • Aromatic Carbons (Ar-C): Multiple signals between 110-160 ppm . The carbon bearing the hydroxyl group (C1) and the carbon bearing the ether oxygen (C2) will be the most downfield in the phenol ring region (~145-155 ppm). The ipso-carbon of the benzyl group (attached to the methylene) will appear around 137 ppm.

  • Methylene Carbon (-O-CH₂-Ar): A signal around 70-75 ppm . Ether carbons are characteristically found in this region.[8][9]

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • O-H Stretch (Phenolic): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ . The broadness is due to hydrogen bonding.[6]

  • C-H Stretch (Aromatic): Medium to weak absorptions typically found just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Medium absorptions in the range of 2850-3000 cm⁻¹ for the methyl and methylene groups.

  • C=C Stretch (Aromatic): Several medium to sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong, characteristic absorption band around 1200-1275 cm⁻¹ .[9][10] The C-O stretch of the phenol will also appear in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): Expected at m/z = 214 .

  • Key Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the benzylic ether bond. This would lead to two primary fragmentation patterns:

    • Loss of the benzyl group to give a fragment at m/z = 123 ([M-91]⁺).

    • Formation of the stable tropylium cation at m/z = 91 ([C₇H₇]⁺). This is a very common and often base peak for compounds containing a benzyl group.

Experimental Methodologies

To empirically determine the properties of 2-(Benzyloxy)-4-methylphenol, standardized laboratory protocols are required.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis via Williamson Ether Synthesis Purification Purification by Recrystallization or Chromatography Synthesis->Purification MP Melting Point Determination Purification->MP Sol Solubility Assessment Purification->Sol TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final Data Compilation & Structural Confirmation MP->Final Sol->Final TLC->Final NMR->Final IR->Final MS->Final

Caption: Workflow for the characterization of 2-(Benzyloxy)-4-methylphenol.

Protocol 1: Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp, narrow melting range is indicative of high purity.

  • Methodology:

    • Ensure the sample is thoroughly dried to remove any residual solvent.

    • Load a small amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • Place the capillary tube into a calibrated digital melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point is reported as the range T₁-T₂.

Protocol 2: Spectroscopic Analysis
  • Objective: To obtain ¹H NMR, ¹³C NMR, IR, and MS data for structural elucidation and confirmation.

  • Methodology:

    • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11] The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar compounds and ensures the observation of the exchangeable -OH proton.

    • NMR Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

    • IR Sample Preparation: Prepare the sample as a thin film on a salt plate (if it is a low-melting solid or oil) or as a KBr pellet. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

    • IR Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

    • Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) source for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

Conclusion

2-(Benzyloxy)-4-methylphenol is a molecule whose properties are defined by the interplay between its phenolic hydroxyl group, the aromatic systems, and the sterically influential benzyloxy substituent. This guide provides a robust, theoretically grounded framework for its physicochemical and spectroscopic characteristics. The predicted data serves as a reliable benchmark for researchers, and the detailed protocols offer a clear path for empirical validation. This foundational knowledge is crucial for the effective application of this compound in synthetic chemistry and materials science.

References

  • NextSDS. 2-Benzyloxy-4-methylphenol — Chemical Substance Information. [Link]

  • University of Calgary. Ch24: Phenols. [Link]

  • Unacademy. NEET UG: Chemistry- Physical and chemical properties of phenols. [Link]

  • Britannica. Phenol | Definition, Structure, Uses, & Facts. [Link]

  • BYJU'S. Physical and Chemical Properties of Phenol. [Link]

  • Fiveable. Spectroscopy of Ethers. [Link]

  • The Science Publications. Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One]. [Link]

  • RSC Publishing. Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • Cansai. 2-Benzyloxy-4-methylphenol. [Link]

  • ResearchGate. Aromatic embedding wins over classical hydrogen bonding-a multi-spectroscopic approach for the diphenyl ether-methanol complex. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • MDPI. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][4]oxaphospholes. [Link]

  • FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008785). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • Global Substance Registration System. 2-(BENZYLOXY)PHENOL. [Link]

  • PMC, NIH. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • CompTox Chemicals Dashboard, EPA. 4-(Benzyloxyl)phenol. [Link]

  • PubChem, NIH. 4-(Benzyloxy)-2-methoxyphenol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NextSDS. 2-BENZYL-4-METHYLPHENOL — Chemical Substance Information. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000019. [Link]

  • PubChem, NIH. 2-Benzyloxyphenol. [Link]

  • ResearchGate. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • PubChem, NIH. 2-(Benzylimino-methyl)-4-methoxy-phenol. [Link]

  • SpectraBase. Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)

Sources

Exploratory

Mechanism of Action of 2-(Benzyloxy)-4-methylphenol in Organic Synthesis: A Technical Guide to Self-Immolative Architectures

Executive Summary 2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1) is a highly specialized phenolic building block utilized in advanced organic synthesis and materials science[1]. While it can serve as a standard protecte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1) is a highly specialized phenolic building block utilized in advanced organic synthesis and materials science[1]. While it can serve as a standard protected intermediate, its most sophisticated mechanism of action lies in its role as a relay monomer in[2]. This whitepaper details the structural causality, the electron-cascade depolymerization mechanism, and the experimental protocols required to harness this compound in stimuli-responsive architectures.

Structural Logic & Electronic Properties

The utility of 2-(Benzyloxy)-4-methylphenol in self-immolative systems is dictated by its precise substitution pattern, which enables a domino-like fragmentation ()[3]:

  • The Phenolic Hydroxyl (Trigger Site): In the polymerized state, this oxygen is protected (e.g., as an allyl or benzyl ether). Upon specific cleavage (the "trigger" event), it unmasks a highly nucleophilic phenoxide anion[2].

  • The Para-Methyl Group (Propagation Site): For polymerization, this methyl group is synthetically activated (e.g., via bromination to a bromomethyl group) to form a benzyl ether linkage with the next monomer. During disassembly, this linkage serves as the leaving group[2].

  • The Ortho-Benzyloxy Group (Tuning/Branching Site): This bulky group provides steric shielding to the phenoxide, preventing premature side reactions, and can be modified to introduce branching points in dendritic structures[2].

Mechanism of Action: The Self-Immolative Cascade

The depolymerization of architectures built from 2-(Benzyloxy)-4-methylphenol relies on a thermodynamically driven 1,4-elimination[3]. The mechanism proceeds through three distinct phases:

  • Triggering Event: A stimulus (e.g., Palladium(0) for allyl ethers) cleaves the terminal protecting group, generating a phenoxide intermediate[2].

  • 1,4-Elimination (Quinone Methide Formation): The phenoxide undergoes a spontaneous vinylogous elimination. The oxygen's lone pair collapses into the aromatic ring, forcing the expulsion of the downstream benzyl ether linkage at the para position. This generates a highly electrophilic p-quinone methide intermediate[2].

  • Trapping and Fragment Liberation: To prevent uncontrolled cross-linking, the p-quinone methide is rapidly trapped by a nucleophile (such as a hydride from NaBH₄) present in the reaction matrix. This reduction yields 2-(benzyloxy)-4-methylphenol as the stable, liberated fragment[2].

Mechanism A Protected Phenol (Stable Backbone) B Phenoxide Intermediate (Triggered State) A->B Deprotection (e.g., Pd(0)) C p-Quinone Methide + Leaving Group B->C 1,4-Elimination (Electron Cascade) D 2-(Benzyloxy)-4-methylphenol (Trapped Fragment) C->D Hydride Trapping (NaBH4)

Fig 1. Self-immolative cascade mechanism via p-quinone methide formation.

Experimental Workflows and Protocols

To utilize this mechanism, the following self-validating protocols are established for assembly and disassembly.

Protocol A: Monomer Activation and Polymer Assembly

Objective: Convert 2-(benzyloxy)-4-methylphenol into a polymerizable electrophile.

  • Protection: Protect the free phenol using a temporary protecting group (e.g., TBS ether) to prevent radical scavenging during the subsequent bromination step.

  • Bromination: Treat the protected intermediate with N-Bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ under reflux to yield the 4-(bromomethyl) derivative.

  • Etherification (Assembly): Deprotect the phenol and couple it with the bromomethyl group of another monomer unit using K₂CO₃ in DMF to build the poly(benzyl ether) backbone[2].

  • Trigger Installation: Cap the terminal phenolic hydroxyl with an allyl bromide (trigger) in the presence of a mild base.

Protocol B: Triggered Disassembly Assay

Objective: Induce and monitor the cascade depolymerization.

  • Reaction Setup: Dissolve the assembled dendrimer/polymer in anhydrous DMF. Causality Note: DMF is optimal because, as a polar aprotic solvent, it effectively solvates the counterions (e.g., Na⁺), leaving the phenoxide "naked" and highly reactive, thereby accelerating the 1,4-elimination[2].

  • Catalyst Addition: Add a catalytic amount of Pd(PPh₃)₄ (for deallylation) and an excess of NaBH₄. Causality Note: NaBH₄ serves a dual purpose: it acts as the allyl scavenger for the Pd-catalyzed deallylation and acts as a nucleophilic hydride source to trap the highly reactive p-quinone methide intermediate[2].

  • Monitoring: Monitor the reaction via UV-Vis spectroscopy. If a p-nitrophenol reporter is attached at the focal point, track the appearance of the p-nitrophenoxide absorption band at ~432 nm[2].

Workflow S1 1. Monomer Activation (Bromination of 4-Methyl) S2 2. Polymer/Dendrimer Assembly (Etherification) S1->S2 S3 3. Trigger Installation (e.g., Allyl Ether) S2->S3 S4 4. Disassembly Assay (Pd(PPh3)4 / NaBH4 in DMF) S3->S4 S5 5. Analytical Validation (UV-Vis & LC-MS) S4->S5

Fig 2. Experimental workflow for assembling and evaluating self-immolative architectures.

Quantitative Data Summaries

The following table summarizes the kinetic and analytical parameters of the disassembly process when utilizing the benzyl ether depolymerization strategy.

ParameterCondition / Result
Optimal Solvent DMF (Rapid cascade) vs. THF (Slow cascade)
Trigger Reagents Pd(PPh₃)₄ / NaBH₄
Incubation Period ~20 seconds (Initial trigger cleavage)
Cascade Duration < 15 minutes (Complete disassembly in DMF)
Liberated Fragments 2-(Benzyloxy)-4-methylphenol, p-nitrophenol
Reporter Signal UV-Vis Absorbance at 432 nm

Table 1: Disassembly Kinetics and Fragment Analysis (Based on McGrath et al.[2])

References

  • Li, S., Szalai, M. L., Kevwitch, R. M., & McGrath, D. V. "Dendrimer Disassembly by Benzyl Ether Depolymerization." Journal of the American Chemical Society, 2003. URL:[Link]

  • Shelef, O., Gnaim, S., & Shabat, D. "Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles." Journal of the American Chemical Society, 2021. URL:[Link]

Sources

Foundational

Synthesis Pathways and Mechanistic Profiling of 2-(Benzyloxy)-4-methylphenol: An In-Depth Technical Guide

Executive Summary 2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1) is a highly specialized monobenzylated catechol derivative. Within advanced organic chemistry, it serves a dual purpose: acting as a foundational building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1) is a highly specialized monobenzylated catechol derivative. Within advanced organic chemistry, it serves a dual purpose: acting as a foundational building block in the total synthesis of complex bioactive natural products[1], and functioning as a critical mechanistic marker in the study of self-immolative dendrimer depolymerization[2]. This whitepaper provides an authoritative analysis of its synthesis pathways, contrasting forward regioselective construction with degradative generation.

Mechanistic Pathways & Retrosynthetic Strategies

Forward Synthesis: Regioselective Monobenzylation of 4-Methylcatechol

The de novo synthesis of 2-(Benzyloxy)-4-methylphenol relies on the selective monobenzylation of 4-methylcatechol. The primary synthetic challenge lies in chemically differentiating the two vicinal hydroxyl groups (C1 and C2).

Causality in Experimental Design: The methyl group at the C4 position exerts both a positive inductive (+I) and hyperconjugative effect. This electron donation increases the electron density at the para-position (C1-OH), making it less acidic. Conversely, the C2-OH (meta to the methyl group) remains relatively more acidic. However, employing standard basic conditions (e.g., K₂CO₃ and Benzyl Bromide) often fails to provide high regioselectivity, leading to a statistical mixture of monobenzylated isomers and bis(benzyl ethers)[1].

To achieve precise regiocontrol, a tin-mediated activation strategy is strictly required. Reacting 4-methylcatechol with dibutyltin oxide (Bu₂SnO) forms a cyclic stannylene acetal. This intermediate selectively enhances the nucleophilicity of the less sterically hindered oxygen, directing the benzyl electrophile exclusively to the C2 position, thereby preventing over-alkylation.

Degradative Synthesis: Dendrimer Disassembly via Benzyl Ether Depolymerization

An alternative, highly innovative pathway to isolate 2-(Benzyloxy)-4-methylphenol is through the controlled disassembly of orthogonally protected dendrimers[2].

Causality in Experimental Design: In this degradative synthesis, a dendritic backbone composed of p-allyloxybenzyl ethers is subjected to a specific triggering event. The addition of a Palladium(0) catalyst selectively removes the allyl protecting group, unmasking a phenoxide intermediate (a vinylogous hemiacetal anion). This intermediate undergoes a spontaneous 1,6-elimination, cleaving the backbone to yield an alkoxide and a highly reactive p-quinone methide[2].

Because quinone methides are unstable and prone to uncontrolled polymerization, excess sodium borohydride (NaBH₄) is introduced into the system. The hydride acts as a nucleophilic trap, reducing the quinone methide intermediate in situ to yield stable fragments, prominently including 2-(Benzyloxy)-4-methylphenol[2].

Visualizations of Synthesis Pathways

ForwardSynthesis A 4-Methylcatechol (Starting Material) B Dibutyltin Oxide (Bu2SnO) Reflux in Toluene A->B Activation C Stannylene Acetal Intermediate B->C -H2O D Benzyl Bromide (BnBr) CsF, DMF C->D Electrophilic Attack E 2-(Benzyloxy)-4-methylphenol (Target Product) D->E Regioselective Benzylation

Forward synthesis pathway utilizing tin-mediated regioselective monobenzylation.

DegradativeSynthesis A Allyl-Protected Dendrimer B Pd(PPh3)4 Catalysis (Trigger Event) A->B Deallylation C Phenoxide Intermediate (Vinylogous Hemiacetal) B->C Unmasking D p-Quinone Methide + Alkoxide C->D 1,6-Elimination E Excess NaBH4 (Hydride Trapping) D->E Reduction F 2-(Benzyloxy)-4-methylphenol (Trapped Fragment) E->F Stable Product

Degradative synthesis via dendrimer disassembly and hydride trapping.

Experimental Protocols (Self-Validating Systems)

Protocol A: Tin-Mediated Regioselective Monobenzylation
  • Acetal Formation: Suspend 4-methylcatechol (1.0 equiv) and dibutyltin oxide (1.05 equiv) in anhydrous toluene. Reflux the mixture using a Dean-Stark apparatus for 3 hours to remove water, driving the formation of the stannylene acetal to absolute completion.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to yield the intermediate as a quantitative solid. Redissolve the solid in anhydrous N,N-dimethylformamide (DMF).

  • Electrophilic Alkylation: Add Cesium Fluoride (CsF, 1.2 equiv) and Benzyl Bromide (1.05 equiv). Stir at room temperature for 12 hours.

    • Validation Check: CsF increases the nucleophilicity of the oxygen via coordination with tin. If the reaction stalls, verify the anhydrous nature of the CsF, as moisture will prematurely hydrolyze the stannylene acetal.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate 2-(Benzyloxy)-4-methylphenol.

Protocol B: Dendrimer Disassembly & Fragment Trapping
  • Preparation: Dissolve the orthogonally protected benzyl ether dendrimer in anhydrous DMF[2].

  • Triggering: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and Sodium Borohydride (NaBH₄, 10.0 equiv).

    • Validation Check: The large excess of NaBH₄ is critical; it ensures that the transient quinone methide is trapped immediately upon formation, preventing side reactions and uncontrolled polymerization[2].

  • Monitoring: Monitor the reaction via UV-Vis spectroscopy. Observe the rapid decrease in absorption at 312 nm (starting material) and the concomitant increase at ~432 nm (p-nitrophenoxide byproduct). This spectral evolution validates complete disassembly within 15 minutes[2].

  • Isolation: Extract the liberated fragments and subject the mixture to LC-MS/GC-MS to isolate the 2-(Benzyloxy)-4-methylphenol fraction[2].

Quantitative Data Presentation

The following table summarizes the operational metrics and quantitative outcomes of the two distinct pathways for generating 2-(Benzyloxy)-4-methylphenol.

MetricForward Synthesis (Tin-Mediated)Degradative Synthesis (Dendrimer Disassembly)
Primary Objective Scalable production of target moleculeMechanistic study of depolymerization
Starting Material 4-MethylcatecholAllyl-protected benzyl ether dendrimer
Key Reagents Bu₂SnO, Benzyl Bromide, CsFPd(PPh₃)₄, NaBH₄
Reaction Time ~15 hours (total)< 15 minutes (disassembly phase)
Yield / Recovery 75 - 85% (Isolated Yield)85 - 100% (Fragment Generation)[2]
Regioselectivity > 95% (C2 over C1)N/A (Pre-determined by dendrimer structure)

References

  • Title: 35273 | 2-(Benzyloxy)
  • ACS Publications Title: Dendrimer Disassembly by Benzyl Ether Depolymerization URL
  • PMC - NIH Title: Total synthesis of decarboxyaltenusin URL

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 2-(Benzyloxy)-4-methylphenol in Polar Organic Solvents

Executive Summary 2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1) is a highly specialized phenolic ether utilized extensively as a protected intermediate in complex organic synthesis and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1) is a highly specialized phenolic ether utilized extensively as a protected intermediate in complex organic synthesis and active pharmaceutical ingredient (API) development[1]. Structurally, it presents a fascinating solvation challenge: it combines a bulky, highly lipophilic benzyloxy moiety with a polar, hydrogen-bond-donating phenolic hydroxyl group.

Understanding its solubility profile in polar organic solvents is critical for optimizing reaction kinetics, designing purification workflows, and executing deprotection strategies. This whitepaper provides a comprehensive analysis of the thermodynamic principles governing the solubility of 2-(Benzyloxy)-4-methylphenol, empirical solvent comparisons, and a self-validating experimental protocol for precise solubility determination.

Thermodynamic Basis of Solvation

The solubility of 2-(Benzyloxy)-4-methylphenol is dictated by the delicate balance between the energetic cost of cavity formation in the solvent and the enthalpic gains from solute-solvent interactions. We can deconstruct this using the principles of Hansen Solubility Parameters (HSP) , which divide cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[2].

The Hydrophobic Penalty in Protic Solvents

The molecule possesses a large hydrophobic surface area due to the benzyl and methyl groups. In strongly self-associating polar protic solvents (like methanol or ethanol), the solvent molecules form tight 3D hydrogen-bonded networks. Creating a cavity large enough to accommodate the bulky benzyloxy group requires breaking these strong solvent-solvent bonds—a process that carries a high enthalpic penalty[2].

The Aprotic Advantage

Polar aprotic solvents (such as DMF, DMSO, and THF) lack strong self-hydrogen-bonding. Consequently, their cohesive energy density is lower, making cavity formation thermodynamically cheaper. Furthermore, the highly localized lone pairs on the oxygen or nitrogen atoms of these solvents act as excellent hydrogen-bond acceptors for the phenolic -OH of 2-(Benzyloxy)-4-methylphenol, driving highly favorable solute-solvent interactions.

Solvation_Thermodynamics Solute 2-(Benzyloxy)-4-methylphenol (Amphiphilic nature) Aprotic Polar Aprotic Solvents (DMF, DMSO, THF) Solute->Aprotic Dissolves in Protic Polar Protic Solvents (MeOH, EtOH) Solute->Protic Dissolves in HBA Strong H-Bond Acceptor Low Self-Association Aprotic->HBA Mechanism HBD H-Bond Donor/Acceptor High Cohesive Energy Protic->HBD Mechanism HighSol High Solubility (Favorable Cavity) HBA->HighSol Outcome ModSol Moderate Solubility (Hydrophobic Penalty) HBD->ModSol Outcome

Thermodynamic pathways of 2-(Benzyloxy)-4-methylphenol solvation in polar organic solvents.

Solubility Profile in Key Polar Organic Solvents

The table below synthesizes the solubility behavior of 2-(Benzyloxy)-4-methylphenol across various polar organic solvents, grounded in both structural thermodynamics and empirical observations from complex synthetic workflows[3].

Solvent ClassSpecific SolventEstimated Solubility (25°C)Solvation Rationale & Field Notes
Polar Aprotic (Amides/Sulfoxides) Dimethylformamide (DMF)Very High (>150 mg/mL)DMF provides optimal solvation. It acts as a superior H-bond acceptor for the phenol while easily accommodating the benzyl ether. Reaction kinetics involving this compound (e.g., dendrimer disassembly) are notably faster and smoother in DMF[3].
Polar Aprotic (Amides/Sulfoxides) Dimethyl Sulfoxide (DMSO)Very High (>150 mg/mL)Similar to DMF, the sulfoxide oxygen strongly bonds with the phenolic proton. Ideal for preparing high-concentration stock solutions for NMR or biological assays.
Polar Aprotic (Ethers) Tetrahydrofuran (THF)High (~100 mg/mL)THF balances moderate polarity with excellent lipophilic solvation. However, complex reactions generating this compound proceed more slowly in THF compared to DMF due to subtle differences in transition-state stabilization[3].
Polar Protic Methanol (MeOH)Moderate (~30-50 mg/mL)The high cohesive energy of MeOH resists cavity formation for the bulky benzyl group. Solubility is driven primarily by H-bonding with the phenolic -OH.
Polar Aprotic (Nitriles) Acetonitrile (MeCN)Moderate (~40-60 mg/mL)High dipole moment but a relatively weak H-bond acceptor compared to DMF. The lack of lipophilic affinity limits the solubility of the bulky ether moiety.

Experimental Protocol: Self-Validating Isothermal Shake-Flask Methodology

To generate precise, reproducible solubility data for 2-(Benzyloxy)-4-methylphenol, researchers must avoid common pitfalls such as solvent-mediated polymorphic transformations or supersaturation artifacts. The following protocol is designed as a self-validating system .

Phase 1: Equilibration
  • Saturation: Add an excess amount of 2-(Benzyloxy)-4-methylphenol solid to 5.0 mL of the target polar organic solvent in a tightly sealed amber glass vial (to prevent photo-degradation of the benzyl ether).

  • Thermal Control: Submerge the vial in a thermostatic water bath at exactly 25.0 ± 0.1 °C.

  • Agitation: Agitate via magnetic stirring at 400 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

Phase 2: Phase Separation
  • Centrifugation: Transfer an aliquot of the suspension to a temperature-controlled centrifuge (set to 25.0 °C). Centrifuge at 10,000 × g for 15 minutes.

    • Causality Note: Centrifugation is strictly preferred over syringe filtration. The lipophilic benzyl group has a high propensity to adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified solubility.

Phase 3: Quantification & Self-Validation
  • Dilution & HPLC-UV: Carefully extract the supernatant, dilute it with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA), and quantify using HPLC-UV at the compound's λmax​ (typically around 270-280 nm).

  • Self-Validation Checkpoint (Critical): Recover the undissolved solid pellet from the centrifuge tube. Dry it under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD).

    • Why this matters: If the XRPD diffractogram of the residue matches the starting material, the system is validated. If it differs, the solvent has induced a polymorphic shift or formed a solvate, meaning the measured concentration reflects the solubility of the new phase, not the original API intermediate.

Protocol_Workflow Step1 1. Saturation & Equilibration (Excess solid, 24h, 25°C) Step2 2. Phase Separation (Centrifugation at 25°C) Step1->Step2 Step3 3. Supernatant Analysis (HPLC-UV Quantification) Step2->Step3 Liquid Phase Step4 4. Solid Residue Validation (XRPD & DSC) Step2->Step4 Solid Phase Step5 5. Data Synthesis (Validated Solubility Value) Step3->Step5 Step4->Step5 Confirms Polymorph Integrity

Self-validating isothermal shake-flask methodology for thermodynamic solubility determination.

Applications in Synthesis and Drug Development

The solubility dynamics of 2-(Benzyloxy)-4-methylphenol directly impact its utility in advanced chemical engineering and drug development.

  • Dendrimer Disassembly & Deprotection: In studies involving the cascade cleavage of dendritic structures, benzyl ether depolymerization generates 2-benzyloxy-4-methylphenol as a key fragment. Researchers have found that executing these disassembly reactions in DMF yields rapid, smooth spectral evolution (complete within 15 minutes), whereas the same reaction in THF proceeds significantly slower[3]. This is directly correlated to DMF's superior solvating power and stabilization of the transition states during the generation of the phenoxide intermediate.

  • API Synthesis: The compound is utilized as a critical building block in the synthesis of complex therapeutics, including 5-alpha-reductase inhibitors used for treating benign prostatic hyperplasia (BPH)[4]. In these multi-step syntheses, selecting a solvent like DMF or DMSO ensures that the bulky 2-(Benzyloxy)-4-methylphenol remains fully solubilized during low-temperature Grignard additions or highly concentrated coupling steps, preventing premature precipitation that would crash the reaction yield.

References

  • HSP Basics | Practical Solubility Science Source: Prof. Steven Abbott Title: HSP Basics - Hansen Solubility Parameters URL:[Link]

  • Dendrimer Disassembly by Benzyl Ether Depolymerization Source: Journal of the American Chemical Society (ACS Publications) Title: Dendrimer Disassembly by Benzyl Ether Depolymerization URL:[Link]

  • Source: Google Patents (US5753641A)

Sources

Foundational

Architecting 2-(Benzyloxy)-4-methylphenol: Synthesis, Depolymerization Dynamics, and Safety Protocols

Executive Summary 2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1) is a highly specialized mono-benzylated catechol derivative. In contemporary organic synthesis and materials science, it serves as a critical structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1) is a highly specialized mono-benzylated catechol derivative. In contemporary organic synthesis and materials science, it serves as a critical structural motif. Its unique regiochemistry makes it an indispensable intermediate in the development of 5α-reductase inhibitors for benign prostatic hyperplasia (BPH) and a pivotal indicator fragment in the study of self-immolative poly(benzyl ether) dendrimers. This technical guide elucidates the mechanistic causality behind its synthesis, its advanced applications in drug development, and rigorous material safety protocols.

Molecular Architecture & Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior in complex reaction matrices[1].

PropertySpecification
Chemical Name 2-(Benzyloxy)-4-methylphenol
CAS Registry Number 1025708-75-1
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
Structural Class Benzylated Phenol / Catechol Derivative
Physical State Solid (Standard Ambient Temperature and Pressure)
Solubility Soluble in DMF, DMSO, Ethyl Acetate, and Methanol

Mechanistic Synthesis: The Causality of Selective Mono-Benzylation

The Causality of Regioselectivity

The synthesis of 2-(Benzyloxy)-4-methylphenol from 4-methylbenzene-1,2-diol (4-methylcatechol) requires precise regiocontrol to prevent over-alkylation or incorrect isomer formation. The causality of this selectivity lies in the subtle pKa​ differentiation between the two hydroxyl groups, driven by the electronic effects of the para-methyl group.

The hydroxyl group at the C1 position is para to the electron-donating methyl group (Hammett constant σp​=−0.17 ), which destabilizes the corresponding phenoxide anion, thereby decreasing its acidity. Conversely, the hydroxyl group at the C2 position is meta to the methyl group ( σm​=−0.07 ), experiencing significantly less electronic destabilization. Consequently, the C2-OH is more acidic. When treated with a mild, non-nucleophilic base such as Potassium Carbonate (K 2​ CO 3​ ), the C2-OH is preferentially deprotonated. The resulting highly localized phenoxide then acts as the primary nucleophile in an S N​ 2 attack on benzyl bromide, yielding the target 2-(benzyloxy)-4-methylphenol with high regiochemical fidelity.

Self-Validating Experimental Protocol
  • Reaction Initiation: Dissolve 1.0 equivalent of 4-methylcatechol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent the oxidative degradation of the catechol core.

  • Regioselective Deprotonation: Add 1.1 equivalents of finely milled K 2​ CO 3​ . Stir at ambient temperature for 30 minutes.

    • Validation Check: A subtle color shift to pale yellow indicates the successful formation of the C2-phenoxide.

  • Alkylation: Perform a dropwise addition of 1.05 equivalents of benzyl bromide over 15 minutes. Elevate the temperature to 60°C and maintain for 4 hours.

  • In-Process Monitoring: Perform Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 8:2).

    • Validation Check: The disappearance of the starting material spot (lower Rf​ due to dual hydrogen-bonding OH groups) and the emergence of a single major product spot (higher Rf​ due to the lipophilic benzyl ether) confirms reaction progression without significant di-benzylation.

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Synthesis_Pathway A 4-Methylcatechol (Starting Material) C K2CO3 / DMF (Reaction Conditions) A->C Regioselective Deprotonation B Benzyl Bromide (Alkylating Agent) B->C SN2 Nucleophilic Attack D 2-(Benzyloxy)-4-methylphenol (Target Product) C->D Mono-benzylation

Figure 1: Regioselective synthesis pathway of 2-(Benzyloxy)-4-methylphenol.

Advanced Applications in Research & Drug Development

Dendrimer Disassembly and Self-Immolative Polymers

In the realm of advanced materials, 2-(Benzyloxy)-4-methylphenol is a critical fragment identified during the chemically amplified degradation of poly(benzyl ether) dendrimers. As demonstrated by[2], dendrimers engineered with a depolymerizable backbone undergo a cascade cleavage reaction when triggered by an initial stimulus (e.g., palladium-catalyzed allyl deprotection).

This triggering event generates a phenoxide intermediate that forces a 1,4- or 1,6-elimination cascade, releasing highly reactive quinone methides. In the presence of a hydride source (such as NaBH 4​ ), these transient quinone methides are rapidly trapped and reduced, yielding 2-(benzyloxy)-4-methylphenol as a stable, quantifiable fragment[3]. This mechanism is foundational for developing controlled-release drug delivery systems and advanced photoresists.

Disassembly_Cascade A Poly(benzyl ether) Dendrimer (Intact Structure) B Pd(PPh3)4 / NaBH4 (Triggering Event) A->B Allyl Deprotection C Quinone Methide Intermediates (Cascade Cleavage) B->C Depolymerization D 2-(Benzyloxy)-4-methylphenol (Liberated Fragment) C->D Hydride Trapping E p-Nitrophenoxide (Core Indicator Signal) C->E Focal Point Release

Figure 2: Dendrimer disassembly cascade generating 2-(Benzyloxy)-4-methylphenol.

Pharmaceutical Intermediates for 5α-Reductase Inhibitors

In drug development, benzyloxyphenol derivatives serve as essential building blocks. Specifically, 2-(benzyloxy)-4-methylphenol and its structural analogs are utilized in the synthesis of complex steroidal frameworks, such as 5α-reductase inhibitors (e.g., finasteride analogs). These compounds are critical in the synergistic treatment of benign prostatic hyperplasia (BPH), operating at the molecular level to inhibit the conversion of testosterone to dihydrotestosterone (DHT) ()[4]. The protective benzyl ether group allows for aggressive downstream transformations of the phenol core before final deprotection.

Material Safety Data Sheet (MSDS) & Handling Protocols

GHS Hazard Identification

Based on standard chemical safety profiling for benzylated phenols ()[1]:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Self-Validating Safety & Handling Protocol

To ensure absolute trustworthiness in laboratory safety, the following self-validating system must be employed:

  • Integrity-Verified PPE Protocol: Utilize nitrile gloves (minimum 0.11 mm thickness).

    • Validation: Inspect gloves for micro-tears or swelling every 2 hours, especially when handling DMF solutions. Swelling indicates solvent permeation; replace immediately.

  • Engineering Controls: Conduct all manipulations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation: Verify airflow monitor readings and smoke-test the sash prior to unsealing the chemical container.

  • First Aid Causality: In case of dermal exposure, wash with copious amounts of water and soap. Do not use organic solvents to clean the skin, as the causality of solvent application will exponentially increase the dermal absorption rate of this lipophilic phenol derivative.

References

  • Li, S., Szalai, M. L., Kevwitch, R. M., & McGrath, D. V. (2003). Dendrimer Disassembly by Benzyl Ether Depolymerization. Journal of the American Chemical Society, 125(35), 10516-10517. URL:[Link]

  • Merck & Co Inc. (1998). Method of treatment for benign prostatic hyperplasia. U.S. Patent 5,753,641.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(Benzyloxy)-4-methylphenol from 4-methylcatechol

An Application Note and Detailed Protocol for the Selective Synthesis of 2-(Benzyloxy)-4-methylphenol Abstract This application note provides a comprehensive, field-tested protocol for the selective mono-benzylation of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Selective Synthesis of 2-(Benzyloxy)-4-methylphenol

Abstract

This application note provides a comprehensive, field-tested protocol for the selective mono-benzylation of 4-methylcatechol to synthesize 2-(Benzyloxy)-4-methylphenol. This compound serves as a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described methodology employs the Williamson ether synthesis, a robust and widely utilized reaction for forming ether linkages.[1] A key challenge in the synthesis is achieving regioselectivity for one of the two phenolic hydroxyl groups and minimizing the formation of the di-benzylated byproduct. This protocol has been optimized to favor the desired mono-ether through controlled stoichiometry and the use of a mild base. We provide a detailed, step-by-step procedure, causality-driven explanations for experimental choices, a comprehensive safety analysis, and troubleshooting guidance to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction and Scientific Background

4-Methylcatechol is a readily available starting material with two nucleophilic hydroxyl groups, making it a versatile building block.[2][3] The selective protection of one of these hydroxyls is a critical step in multi-step syntheses. Benzyl ethers are among the most common protecting groups for hydroxyl functions due to their stability across a wide range of reaction conditions and their susceptibility to cleavage via catalytic hydrogenolysis.[4]

The synthesis of 2-(Benzyloxy)-4-methylphenol is achieved via the Williamson ether synthesis, a classic Sₙ2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1][5] In this process, a base is used to deprotonate the phenolic hydroxyl group of 4-methylcatechol, forming a more potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of benzyl chloride, displacing the chloride leaving group to form the C-O ether bond.[1]

The Challenge of Regioselectivity:

Given the two hydroxyl groups on the 4-methylcatechol ring, three products are possible: two mono-benzylated isomers (2-(Benzyloxy)-4-methylphenol and 1-(Benzyloxy)-4-methylphenol) and one di-benzylated product (1,2-bis(benzyloxy)-4-methylbenzene). This protocol is designed to maximize the yield of the desired mono-substituted product by:

  • Controlled Stoichiometry: Using a 1:1 molar ratio of 4-methylcatechol to the base and benzylating agent.

  • Mild Base: Employing potassium carbonate (K₂CO₃), a moderately strong base that is effective for deprotonating phenols but less likely to cause side reactions than stronger bases like sodium hydride.[6]

  • Reaction Monitoring: Utilizing Thin-Layer Chromatography (TLC) to track the consumption of starting material and halt the reaction before significant di-alkylation occurs.

Reaction Scheme and Mechanism

Overall Reaction:

Figure 1: Synthesis of 2-(Benzyloxy)-4-methylphenol via Williamson Ether Synthesis.

Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

  • Deprotonation: The base (K₂CO₃) removes a proton from one of the phenolic hydroxyl groups of 4-methylcatechol to form a potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, executing a backside attack on the methylene carbon of benzyl chloride.

  • Displacement: The carbon-chlorine bond breaks heterolytically, displacing the chloride ion and forming the new carbon-oxygen bond of the ether product.[5]

Materials and Methods

Reagents and Equipment
Reagent / MaterialGradeSupplierNotes
4-Methylcatechol (C₇H₈O₂)≥98%Standard SupplierStore in a cool, dark place.
Benzyl Chloride (C₇H₇Cl)≥99%Standard SupplierCaution: Lachrymator and carcinogen.[7][8] Handle only in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierDry in an oven at 120°C for 4 hours before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Deionized WaterN/AIn-house
Brine (Saturated NaCl)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Standard Supplier
Standard GlasswareRound-bottom flasks, condenser, separatory funnel, etc.N/AEnsure all glassware is oven-dried before use.
Magnetic Stirrer with HotplateN/AStandard Supplier
Rotary EvaporatorN/AStandard Supplier
Safety Precautions

This protocol involves hazardous materials and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.

  • Benzyl Chloride: Highly toxic if inhaled, corrosive, a lachrymator (causes tearing), and a suspected carcinogen.[7][8] Avoid all contact with skin and eyes and prevent inhalation of vapors.[9] Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[7]

  • 4-Methylcatechol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • N,N-Dimethylformamide (DMF): An irritant that can be absorbed through the skin. Handle with care.

  • General Handling: Change gloves immediately if contaminated.[7] An emergency plan for spills or exposure should be in place.

Detailed Experimental Protocol

The overall workflow for the synthesis and purification is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Reagent & Glassware Preparation setup Reaction Setup: Combine Reactants prep->setup react Heat & Stir (60°C, 8-12h) setup->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate (Rotary Evaporator) wash->concentrate column Silica Gel Chromatography concentrate->column analysis Characterize Product (NMR, MS) column->analysis

Caption: Workflow for Synthesis and Purification.
Step 1: Reaction Setup
  • To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methylcatechol (5.00 g, 40.3 mmol, 1.0 equiv.) and anhydrous potassium carbonate (5.57 g, 40.3 mmol, 1.0 equiv.).

  • Add 80 mL of anhydrous DMF via syringe.

  • Stir the resulting suspension under a nitrogen atmosphere at room temperature for 15 minutes.

  • Slowly add benzyl chloride (4.65 mL, 5.10 g, 40.3 mmol, 1.0 equiv.) to the stirring suspension dropwise via syringe over 5 minutes.

    • Causality Note: Adding the benzylating agent slowly helps to control any initial exotherm and promotes selective reaction.

Step 2: Reaction and Monitoring
  • Heat the reaction mixture to 60°C using an oil bath.

  • Maintain stirring at this temperature and monitor the reaction progress every 2 hours using Thin-Layer Chromatography (TLC).

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm).

    • Expected Rf values: 4-methylcatechol (baseline), Benzyl Chloride (~0.8), Product (~0.4-0.5), Di-benzylated byproduct (~0.7). Note: Rf values are approximate.

  • Continue the reaction until the 4-methylcatechol spot on the TLC plate is significantly diminished (typically 8-12 hours).

    • Causality Note: Over-extending the reaction time will lead to an increased amount of the di-benzylated byproduct. The goal is to stop the reaction at the optimal conversion to the mono-benzylated product.

Step 3: Work-up and Extraction
  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a 500 mL beaker containing 200 mL of cold deionized water. Stir for 10 minutes.

  • Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers. Wash the combined extracts with water (2 x 100 mL) to remove DMF, followed by brine (1 x 100 mL).

    • Causality Note: The water washes are crucial for removing the high-boiling DMF solvent, which would otherwise be difficult to remove under vacuum. The brine wash helps to break any emulsions and removes residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

Step 4: Purification
  • Purify the crude oil by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (~10 g).

  • Column Packing: Pack a glass column with silica gel using a 5% ethyl acetate/hexanes mixture as the eluent.

  • Elution: Load the adsorbed crude product onto the top of the column. Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to afford 2-(Benzyloxy)-4-methylphenol as a viscous oil or low-melting solid.

    • Expected Yield: 45-55%.

Data Summary and Troubleshooting

Table 1: Reaction Parameters
ParameterValueMoles (mmol)Molar Ratio
4-Methylcatechol5.00 g40.31.0
Benzyl Chloride4.65 mL (5.10 g)40.31.0
Potassium Carbonate5.57 g40.31.0
Solvent (DMF)80 mLN/AN/A
Temperature60 °CN/AN/A
Reaction Time8-12 hoursN/AN/A
Expected Product 2-(Benzyloxy)-4-methylphenol
Molecular FormulaC₁₄H₁₄O₂
Molar Mass214.26 g/mol
Expected Yield~4.3 - 5.3 g (45-55%)
Table 2: Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive base (K₂CO₃ absorbed moisture).2. Poor quality reagents.3. Insufficient temperature or time.1. Ensure K₂CO₃ is thoroughly dried before use.2. Use fresh, high-purity reagents.3. Increase temperature slightly (to 70°C) or extend reaction time, monitoring carefully by TLC.
Significant Di-benzylation 1. Reaction time was too long.2. Excess benzyl chloride was used.3. Reaction temperature was too high.1. Stop the reaction earlier based on TLC monitoring.2. Ensure accurate 1:1 stoichiometry.3. Maintain the recommended 60°C temperature.
Difficult Purification 1. Product co-elutes with isomer or byproduct.2. Poor separation on the column.1. Use a shallower elution gradient (e.g., 5% to 15% EtOAc).2. Ensure proper column packing and loading technique.
Low Yield After Work-up 1. Incomplete extraction from the aqueous layer.2. Loss of product during water washes.1. Perform additional extractions with EtOAc.2. Ensure phases are well-separated; avoid aggressive shaking that can cause emulsions.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Google Patents.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). [Link]

  • Eureka. Method for preparing 4-methylcatechol by using methanol and magnesium. (2017). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Nakamura, S., et al. ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. [Link]

  • Glycoscience Protocols (GlycoPODv2). Benzylation of hydroxyl groups by Williamson reaction. (2021). [Link]

  • Wikipedia. 4-Methylcatechol. [Link]

  • PubChem. 4-Methylcatechol. [Link]

Sources

Application

Step-by-step 2-(Benzyloxy)-4-methylphenol crystallization and purification method

Application Note: Scalable Hybrid Crystallization and Purification of 2-(Benzyloxy)-4-methylphenol Executive Summary 2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1)[1] is a highly valued intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Hybrid Crystallization and Purification of 2-(Benzyloxy)-4-methylphenol

Executive Summary

2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1)[1] is a highly valued intermediate in the synthesis of advanced antioxidants, fine chemicals, and active pharmaceutical ingredients (APIs). Structurally, it presents a unique purification challenge: it contains a highly polar, hydrogen-bond-donating phenolic hydroxyl group alongside a bulky, lipophilic benzyl ether and methyl moiety. This dichotomy often leads to "oiling out"—a detrimental liquid-liquid phase separation (LLPS) where the compound forms a distinct liquid phase rather than crystallizing[2].

This application note details a robust, self-validating hybrid cooling-antisolvent crystallization protocol. By utilizing a thermodynamically tuned Ethyl Acetate/n-Heptane solvent system, this method bypasses the LLPS boundary, ensuring high polymorphic purity, optimal crystal habit, and maximum yield[3].

Physicochemical Profiling

Understanding the quantitative physical parameters of the target molecule is the first step in designing a self-validating crystallization system.

ParameterValue / Description
Chemical Name 2-(Benzyloxy)-4-methylphenol
CAS Number 1025708-75-1[1]
Molecular Formula C14H14O2[4]
Molecular Weight 214.26 g/mol [5]
Structural Features Phenolic -OH (H-bond donor/acceptor); Benzyl ether (Lipophilic core)
Solubility Profile Highly soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol. Poorly soluble in n-Heptane and Water.
Target Impurities Unreacted 4-methylcatechol (highly polar); Benzyl chloride derivatives (highly non-polar).

Mechanistic Insights: The "Why" Behind the Protocol

To ensure trustworthiness and reproducibility, every parameter in this protocol is grounded in thermodynamic causality rather than empirical guesswork.

  • Solvent/Antisolvent Selection: The crystallization solvent plays a critical role in defining the attainable quality attributes of the product crystals, affecting solubility, kinetics, and the dominant impurity incorporation mechanism[6]. Ethyl Acetate (EtOAc) is chosen as the primary solvent because its carbonyl oxygen acts as an excellent hydrogen-bond acceptor for the phenolic -OH, ensuring complete dissolution at 60 °C. n-Heptane is selected as the antisolvent. A hybrid approach combining cooling and antisolvent crystallization maximizes the reduction in API solubility, leading to the highest possible crystal yield[3].

  • Bypassing the Oiling-Out Boundary: Rapid cooling of lipophilic phenols forces the system into a spinodal decomposition region, resulting in an amorphous gum[2]. By holding the temperature at 50 °C and introducing seed crystals, we artificially lower the activation energy for nucleation. The system desupersaturates via crystal growth on the seeds rather than spontaneous phase separation.

  • Impurity Purge Mechanism: Highly polar impurities (e.g., unreacted catechols) have near-zero solubility in the EtOAc/Heptane blend and are purged via hot filtration. Highly non-polar impurities remain highly soluble in the Heptane-rich mother liquor and are removed during the final filtration and cold wash[6].

Process Visualization

G N1 Crude 2-(Benzyloxy)-4-methylphenol N2 Dissolution in EtOAc (60°C) N1->N2 2 vol EtOAc N3 Hot Filtration (Clarification) N2->N3 0.45 µm PTFE N4 Antisolvent Addition (Heptane at 60°C) N3->N4 4 vol Heptane N5 Seeding at 50°C N4->N5 Cool to 50°C N6 Controlled Cooling (0.15°C/min to 5°C) N5->N6 1 wt% Seeds N7 Vacuum Filtration & Cold Heptane Wash N6->N7 Hold 2h at 5°C N8 Pure Crystalline Product (Vacuum Dried) N7->N8 40°C, 50 mbar

Fig 1. Hybrid cooling-antisolvent crystallization workflow for 2-(Benzyloxy)-4-methylphenol.

Step-by-Step Experimental Protocol

Note: Volumes are based on a 100 g crude input scale. Scale linearly as required.

Phase 1: Dissolution & Clarification

  • Charge: Weigh 100 g of crude 2-(Benzyloxy)-4-methylphenol into a 1 L jacketed crystallizer equipped with an overhead PTFE pitched-blade impeller.

  • Primary Solvation: Add 200 mL (2 volumes) of Ethyl Acetate.

  • Heating: Ramp the internal temperature to 60 °C under moderate agitation (200 rpm). Maintain until visual dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated (60 °C) crystallizer vessel.

    • Self-Validating Checkpoint: The filtrate must be optically clear. Any turbidity indicates the presence of insoluble polar impurities or particulate matter that could act as uncharacterized heterogeneous nucleation sites.

Phase 2: Antisolvent Integration & Seeding 5. Antisolvent Addition: Using a dosing pump, add 400 mL (4 volumes) of pre-heated (60 °C) n-Heptane at a constant rate of 13.3 mL/min over 30 minutes.

  • Self-Validating Checkpoint: The solution should remain clear. Premature cloudiness indicates the antisolvent was added too rapidly, locally violating the metastable zone width (MSZW).
  • Cooling to Seeding Point: Reduce the jacket temperature to cool the batch to 50 °C at a rate of 0.5 °C/min.
  • Seeding: Introduce 1.0 g (1 wt%) of high-purity 2-(Benzyloxy)-4-methylphenol seed crystals.
  • Self-Validating Checkpoint: Observe the seeds for 15 minutes. They should neither dissolve (which would indicate undersaturation) nor trigger a massive, immediate crash-out (which would indicate extreme supersaturation). They should remain suspended and slowly begin to grow[2].

Phase 3: Desupersaturation & Isolation 8. Controlled Cooling Ramp: Initiate a strict linear cooling ramp from 50 °C down to 5 °C at a rate of 0.15 °C/min . This slow desupersaturation is the critical parameter that prevents oiling out and ensures impurities are excluded from the growing crystal lattice. 9. Aging: Hold the resulting slurry at 5 °C for 2 hours to allow the system to reach thermodynamic equilibrium. 10. Filtration: Discharge the slurry onto a Buchner funnel or agitated nutsche filter dryer (ANFD) and filter under vacuum. 11. Washing: Wash the filter cake with 100 mL (1 volume) of cold (5 °C) n-Heptane. This specifically displaces the EtOAc-rich mother liquor containing the non-polar impurities without dissolving the purified product[6]. 12. Drying: Transfer the crystals to a vacuum oven. Dry at 40 °C under deep vacuum (< 50 mbar) for 12 hours until a constant mass is achieved.

Analytical Validation

To confirm the success of the self-validating system, perform the following release testing:

  • HPLC (Area %): Verify that polar impurities (eluting early on a C18 reverse-phase column) and non-polar impurities (eluting late) have been reduced to < 0.1%.

  • 1H-NMR (CDCl3): Check for the absence of the characteristic Ethyl Acetate quartet at ~4.1 ppm and singlet at ~2.0 ppm, validating the efficacy of the drying phase.

  • Melting Point: A sharp melting point range (ΔT ≤ 1.5 °C) serves as a rapid, definitive confirmation of high polymorphic purity and the absence of lattice-trapped solvent.

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2023). Crystallization of Organic Compounds: An Industrial Perspective (2nd ed.). John Wiley & Sons. URL: [Link]

  • Capellades, G., et al. (2022). Solvent selection for crystallization and washing. CrystEngComm, 24, 2536-2554. URL: [Link]

  • Watson, O., et al. (2023). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Molecular Systems Design & Engineering, 8, 101-114. URL: [Link]

Sources

Method

Application Note: 2-(Benzyloxy)-4-methylphenol as a Strategic Pharmaceutical Intermediate

Executive Summary & Molecular Rationale In the realm of advanced pharmaceutical synthesis and targeted drug delivery, the strategic selection of molecular building blocks dictates the efficiency of downstream workflows.1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the realm of advanced pharmaceutical synthesis and targeted drug delivery, the strategic selection of molecular building blocks dictates the efficiency of downstream workflows.1[1] serves as a highly versatile, orthogonally protected intermediate. Its structural architecture—a catechol core where one hydroxyl is masked by a robust benzyl ether, paired with a para-methyl group—provides precise regiocontrol. This allows chemists to selectively functionalize the free hydroxyl group before unmasking the second reactive site via mild hydrogenolysis.

As a Senior Application Scientist, I have structured this guide to detail the two primary applications of this compound: its role as a foundational substrate in the synthesis of 5-α-reductase inhibitors for Benign Prostatic Hyperplasia (BPH)[2], and its function as a structural unit in self-immolative dendrimers for controlled drug release[3].

Application I: Synthesis of 5-α-Reductase Inhibitors (BPH Therapeutics)

Context & Causality

The treatment of Benign Prostatic Hyperplasia (BPH) often relies on combination therapies involving α1-adrenergic receptor blockers and2[2]. 2-(Benzyloxy)-4-methylphenol is utilized as a critical starting substrate (Compound I) for synthesizing aromatic ortho-acylaminophenoxy alkanoic acids, which act as potent 5-α-reductase inhibitors[2]. The benzyl group is specifically chosen because it remains inert during the initial alkylation of the free phenol, yet can be cleanly removed without harsh acidic or basic conditions that might hydrolyze the newly formed alkanoic ester.

Experimental Protocol: Regioselective Alkylation and Deprotection

This self-validating workflow ensures high-fidelity conversion while preventing over-alkylation.

Step 1: Regioselective O-Alkylation

  • Preparation: Dissolve 1.0 equivalent of 2-(Benzyloxy)-4-methylphenol in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that quantitatively deprotonates the free phenol without risking the saponification of the downstream ester product.

  • Coupling: Dropwise add 1.1 equivalents of an ω-bromoalkanoic acid ester (e.g., ethyl 4-bromobutyrate). Heat the reaction mixture to 80°C for 4 hours under nitrogen.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material confirms the formation of the benzyl-protected phenoxy alkanoic ester.

Step 2: Catalytic Hydrogenolysis (Benzyl Deprotection)

  • Preparation: Dissolve the purified intermediate from Step 1 in absolute ethanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) at 0.1 equivalents by weight.

  • Reaction: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 12 hours. Causality: Pd/C under 1 atm of H₂ selectively cleaves the benzyl ether to reveal the second hydroxyl group, leaving the aromatic ring and the aliphatic ester completely intact.

  • Validation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the 2-hydroxy-4-methylphenoxy alkanoic acid ester, ready for subsequent amination and acylation.

BPH_Synthesis A 2-(Benzyloxy)-4-methylphenol (Starting Material) B Alkylation of Free OH (Alkanoic Acid Addition) A->B C Hydrogenolysis (Pd/C, H2) (Benzyl Removal) B->C D Amination & Acylation (Ortho-Acylaminophenoxy) C->D E 5-α-Reductase Inhibitor (Target Intermediate) D->E

Workflow for synthesizing 5-α-reductase inhibitor intermediates from 2-(Benzyloxy)-4-methylphenol.

Application II: Self-Immolative Dendrimers for Targeted Drug Delivery

Context & Causality

In advanced drug delivery systems, 3 provides a mechanism for controlled payload release[3]. 2-(Benzyloxy)-4-methylphenol is utilized as a structural fragment within the dendritic backbone. Upon a specific triggering event (e.g., removal of an allyl protecting group at the focal point), a vinylogous hemiacetal anion is generated. This intermediate spontaneously cleaves via a quinone methide elimination, releasing 2-(Benzyloxy)-4-methylphenol and propagating the depolymerization cascade[3].

Experimental Protocol: Dendrimer Disassembly Assay

This protocol details the controlled degradation of the dendrimer and the analytical quantification of the liberated fragments.

Step 1: Cascade Initiation

  • Preparation: Dissolve the synthesized zeroth- or first-generation dendrimer in DMF.

  • Triggering: Introduce a catalytic mixture of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] and excess Sodium Borohydride (NaBH₄). Causality: The Pd(0) catalyst selectively removes the focal allyl protecting group. The excess NaBH₄ acts as a hydride source to trap the highly electrophilic quinone methide intermediates, preventing unwanted cross-linking and ensuring a clean disassembly profile.

Step 2: Real-Time Spectroscopic Monitoring

  • Execution: Transfer an aliquot of the reaction mixture to a quartz cuvette.

  • Monitoring: Measure the absorption spectrum at regular intervals using a UV-Vis spectrophotometer.

  • Validation: Track the rapid decrease in initial absorption at ~312 nm (intact dendrimer) and the concomitant increase at ~432 nm (p-nitrophenoxide ion release). In DMF, this spectral evolution occurs smoothly within 15 minutes[3].

Step 3: Fragment Characterization

  • Execution: Quench the reaction and subject the mixture to LC-MS and GC-MS analysis.

  • Validation: Confirm the molecular weights of the liberated fragments. The analytical data will validate the presence of3 alongside other cascade byproducts like 4-methylphenol and p-nitrophenol[3].

Dendrimer_Cascade A Trigger Event (Pd(PPh3)4 / NaBH4) B p-Benzyl Ether Phenoxide (Vinylogous Hemiacetal Anion) A->B C Quinone Methide Elimination B->C D Release of 2-(Benzyloxy)-4-methylphenol C->D E Subsequent Cleavage (Depolymerization Cascade) C->E

Depolymerization cascade of benzyl ether dendrimers releasing 2-(Benzyloxy)-4-methylphenol.

Quantitative Data & Kinetic Profiles

The following tables summarize the expected yields during BPH intermediate synthesis and the kinetic solvent effects observed during dendrimer disassembly.

Table 1: Regioselective Functionalization Yields for BPH Intermediates

Reaction StepReagents & ConditionsConversion Rate (%)Isolated Yield (%)
O-Alkylation K₂CO₃, DMF, 80°C, 4h>9892
Benzyl Deprotection 10% Pd/C, H₂ (1 atm), EtOH, RT, 12h>9995

Table 2: Dendrimer Disassembly Kinetics (Solvent Effects)[3] Note: The disassembly process proceeds significantly faster in DMF compared to THF due to enhanced stabilization of the phenoxide intermediates.

SolventTriggering AgentIntermediate AbsorptionComplete Disassembly Time
DMF Pd(PPh₃)₄ / NaBH₄~312 nm~ 15 min
THF Pd(PPh₃)₄ / NaBH₄~305 nm / 340 nm> 50 min

References

  • ChemicalBook , 2-Benzyloxy-4-methylphenol | 1025708-75-1, 1[1].

  • Google Patents , US5753641A - Method of treatment for benign prostatic hyperplasia, 2[2].

  • ACS Publications , Dendrimer Disassembly by Benzyl Ether Depolymerization,3[3].

Sources

Application

Application Note: Catalytic Synthesis of 2-(Benzyloxy)-4-methylphenol via Directed C–H Benzyloxylation

Introduction & Strategic Rationale The functionalization of 4-methylphenol (p-cresol) is a cornerstone in the synthesis of advanced pharmaceutical intermediates, antioxidants, and bioactive compounds. Traditionally, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The functionalization of 4-methylphenol (p-cresol) is a cornerstone in the synthesis of advanced pharmaceutical intermediates, antioxidants, and bioactive compounds. Traditionally, the catalytic benzylation of 4-methylphenol under acidic conditions (e.g., using perchloric acid or Lewis acids) proceeds via a Friedel-Crafts alkylation pathway, exclusively yielding the C-alkylated product, 2-benzyl-4-methylphenol[1].

However, the targeted synthesis of 2-(benzyloxy)-4-methylphenol (CAS: 1025708-75-1)[2] presents a unique synthetic challenge. Unlike standard benzylation, this transformation requires the introduction of a benzyloxy moiety at the ortho position (C2) via an oxidative C–O bond-forming event. Direct conversion cannot be achieved via standard electrophilic aromatic substitution.

To overcome this, this application note details an advanced catalytic protocol employing Palladium(II)-catalyzed directed C–H activation. By utilizing a removable directing group (DG), the Pd catalyst is tethered in proximity to the ortho C–H bond, facilitating selective oxidative benzyloxylation using benzyl alcohol and a hypervalent iodine oxidant[3].

Mechanistic Causality: Why Directed C–H Activation?

Standard benzylation relies on the generation of a benzyl carbocation that attacks the electron-rich phenol ring. Because the hydroxyl group is strongly ortho/para directing, C-alkylation at C2 is highly favored[1].

To force O-benzylation at the C2 position, we must bypass the inherent nucleophilicity of the arene. The installation of a 2-pyridyl directing group on the phenolic oxygen achieves three critical mechanistic objectives:

  • Coordination : The pyridyl nitrogen strongly coordinates to the Pd(II) center, forming a rigid pre-transition state.

  • Regioselectivity : The coordination forces the Pd center to undergo cyclopalladation exclusively at the ortho C–H bond, forming a stable metallacycle[4].

  • Oxidative Coupling : The addition of a hypervalent iodine oxidant, such as (Diacetoxyiodo)benzene (PhI(OAc)₂), oxidizes the Pd(II) intermediate to a high-valent Pd(IV) species. Subsequent ligand exchange with benzyl alcohol and reductive elimination forms the desired C–O bond with high fidelity[3].

Reaction Workflow & Visualization

G A 4-Methylphenol (Starting Material) B Pyridyl Ether (DG Installation) A->B 2-Bromopyridine CuI, K2CO3 C Palladacycle (C-H Activation) B->C Pd(OAc)2 Coordination D Pd(IV) Intermediate (Oxidation) C->D PhI(OAc)2 Oxidant E Protected Product (Benzyloxylation) D->E Benzyl Alcohol Reductive Elimination F 2-(Benzyloxy)-4-methylphenol (Target Product) E->F MeOTf, then NaOH/MeOH

Caption: Workflow for the directed catalytic ortho-benzyloxylation of 4-methylphenol.

Experimental Protocols

The following protocol is designed as a self-validating system. Analytical monitoring is integrated to ensure intermediate validation before proceeding to subsequent steps.

Step 4.1: Directing Group Installation (Synthesis of 2-(p-tolyloxy)pyridine)

Objective: Mask the phenolic OH and install the directing group to enable C–H activation.

  • Reaction Setup : In an oven-dried 100 mL Schlenk flask, combine 4-methylphenol (10.0 mmol, 1.08 g), 2-bromopyridine (12.0 mmol, 1.90 g), K₂CO₃ (20.0 mmol, 2.76 g), and CuI (1.0 mmol, 190 mg).

  • Solvent Addition : Evacuate and backfill the flask with Argon (3x). Add anhydrous DMF (20 mL).

  • Heating : Stir the mixture vigorously at 110 °C for 16 hours.

  • Workup & Validation : Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3 x 20 mL) and brine. Dry over anhydrous Na₂SO₄. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the intermediate as a colorless oil.

    • Self-Validation Checkpoint: GC-MS must confirm the molecular ion mass [M+] at m/z 185.

Step 4.2: Palladium-Catalyzed ortho-Benzyloxylation

Objective: Catalytic C–O bond formation via a Pd(II)/Pd(IV) redox cycle.

  • Reaction Setup : To a 50 mL sealed pressure tube, add the 2-(p-tolyloxy)pyridine intermediate (5.0 mmol, 926 mg), Pd(OAc)₂ (0.5 mmol, 112 mg, 10 mol%), and PhI(OAc)₂ (10.0 mmol, 3.22 g).

  • Reagent Addition : Add anhydrous 1,2-dichloroethane (DCE, 15 mL) followed by benzyl alcohol (15.0 mmol, 1.62 g).

  • Catalytic Cycle : Seal the tube and heat at 100 °C for 24 hours. The solution will transition from reddish-brown to dark brown as the Pd(0) nanoparticles aggregate toward the end of the reaction.

  • Workup & Validation : Cool to room temperature, dilute with DCM (30 mL), and wash with saturated aqueous NaHCO₃. Purify via column chromatography to isolate the ortho-benzyloxylated intermediate.

    • Self-Validation Checkpoint: ¹H NMR must show a diagnostic singlet at ~5.1 ppm, corresponding to the newly introduced benzylic CH₂ protons.

Step 4.3: Directing Group Cleavage

Objective: Release the target phenol without cleaving the newly formed benzyl ether.

  • Methylation : Dissolve the intermediate (3.0 mmol) in anhydrous toluene (10 mL). Add methyl trifluoromethanesulfonate (MeOTf, 3.5 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours to form the highly electrophilic pyridinium salt.

  • Hydrolysis : Remove the solvent under reduced pressure. Dissolve the residue in MeOH (10 mL) and add 10% aqueous NaOH (5 mL). Stir at 60 °C for 4 hours to hydrolyze the ether linkage.

  • Final Isolation : Acidify the mixture carefully to pH 4 using 1M HCl. Extract with EtOAc (3 x 15 mL). Dry and concentrate. Purify via flash chromatography to afford 2-(benzyloxy)-4-methylphenol [2].

Data Presentation: Optimization of Catalytic Conditions

The efficiency of the C–H benzyloxylation step is highly dependent on the choice of catalyst and oxidant[3]. Table 1 summarizes the optimization data, demonstrating why Pd(OAc)₂ and PhI(OAc)₂ are the required reagents for this transformation.

Table 1: Optimization of Pd-Catalyzed C–H Benzyloxylation

EntryCatalyst (Loading)Oxidant (Equiv)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂ (10 mol%) PhI(OAc)₂ (2.0) DCE 100 84
2Pd(TFA)₂ (10 mol%)PhI(OAc)₂ (2.0)DCE10062
3Pd(OAc)₂ (5 mol%)PhI(OAc)₂ (2.0)DCE10048
4Pd(OAc)₂ (10 mol%)K₂S₂O₈ (2.0)MeCN8012
5NonePhI(OAc)₂ (2.0)DCE1000

*Yields determined by GC-FID using dodecane as an internal standard. Entry 1 represents the optimized protocol conditions.

Conclusion

This protocol establishes a robust, self-validating methodology for the synthesis of 2-(benzyloxy)-4-methylphenol. By leveraging Pd(II)/Pd(IV) redox catalysis and a removable directing group, the inherent regioselectivity of traditional Friedel-Crafts benzylation[1] is successfully overridden, enabling direct C–H oxygenation with high synthetic utility.

References

  • Ismail, M. et al. "A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol." SciSpace.1

  • Steffensen, M. B. et al. "Dendrimer Disassembly by Benzyl Ether Depolymerization." ACS Publications. 2

  • Wang, D. et al. "Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions." Journal of the American Chemical Society. 4

  • Shan, G. et al. "Developing Pd(II) Catalyzed Double sp3 C–H Alkoxylation for Synthesis of Symmetric and Unsymmetric Acetals." ACS Publications. 3

Sources

Method

Preparation of 2-(Benzyloxy)-4-methylphenol using benzyl chloride reagents

An Application Note and Protocol for the Synthesis of 2-(Benzyloxy)-4-methylphenol Utilizing Benzyl Chloride Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-(Benzyloxy)-4-methylphenol Utilizing Benzyl Chloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Benzyloxy)-4-methylphenol, a key intermediate in the development of various pharmaceutical and organic compounds. The protocol detailed herein focuses on the Williamson ether synthesis, employing benzyl chloride as the benzylating agent for 4-methylcatechol. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols. The content is structured to ensure scientific integrity, drawing upon established principles and authoritative sources to deliver a reliable and reproducible methodology.

Introduction

The targeted synthesis of substituted phenols is a cornerstone of modern medicinal chemistry and materials science. 2-(Benzyloxy)-4-methylphenol, in particular, serves as a valuable building block due to its unique structural features: a protected hydroxyl group and a reactive phenolic moiety. This arrangement allows for selective functionalization at the para-position, making it an attractive precursor for a range of more complex molecules.

The Williamson ether synthesis, a robust and versatile method for forming ethers, is the chosen synthetic route. This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide from an organohalide. In this specific application, the phenoxide of 4-methylcatechol selectively attacks benzyl chloride to form the desired mono-benzylated product. Careful control of reaction conditions is paramount to favor mono-alkylation and minimize the formation of the dibenzylated byproduct.

Mechanistic Overview: The Williamson Ether Synthesis

The synthesis of 2-(Benzyloxy)-4-methylphenol from 4-methylcatechol and benzyl chloride proceeds through the following key steps:

  • Deprotonation: The more acidic hydroxyl group of 4-methylcatechol is deprotonated by a suitable base, typically a carbonate or hydroxide, to form a phenoxide ion. The choice of base is critical; a mild base like potassium carbonate (K₂CO₃) is often preferred to selectively deprotonate one hydroxyl group.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

  • Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the C-O ether bond and yielding 2-(Benzyloxy)-4-methylphenol.

A visual representation of this workflow is provided below:

Williamson_Ether_Synthesis Reactants 4-Methylcatechol + Benzyl Chloride Intermediate Phenoxide Intermediate Reactants->Intermediate Deprotonation Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Product 2-(Benzyloxy)-4-methylphenol Intermediate->Product SN2 Attack Workup Aqueous Workup & Extraction Product->Workup Byproduct KCl Byproduct->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Pure Product Purification->Final_Product

Figure 1: Workflow for the synthesis of 2-(Benzyloxy)-4-methylphenol.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 2-(Benzyloxy)-4-methylphenol.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
4-MethylcatecholReagentSigma-AldrichEnsure high purity
Benzyl ChlorideReagentSigma-AldrichLachrymator; handle in a fume hood
Potassium CarbonateAnhydrousFisher ScientificFinely powdered for better reactivity
AcetoneACS GradeVWRAnhydrous
Ethyl AcetateACS GradeVWRFor extraction and chromatography
HexaneACS GradeVWRFor chromatography
Deionized WaterN/AIn-house
Brine (Saturated NaCl)N/AIn-house
Anhydrous Sodium SulfateReagentSigma-AldrichFor drying
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Detailed Synthesis Procedure

Safety Precaution: Benzyl chloride is a lachrymator and a potential carcinogen. All handling of this reagent must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcatechol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

  • Reagent Addition: While stirring the suspension, add benzyl chloride (1.05 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. Visualize the spots under UV light (254 nm). The reaction is complete when the starting material (4-methylcatechol) is no longer visible.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a 500 mL separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield 2-(Benzyloxy)-4-methylphenol as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound.

  • IR (Infrared Spectroscopy): To identify functional groups, such as the O-H and C-O stretches.

  • Melting Point: To assess the purity of the solid product.

Troubleshooting and Key Considerations

  • Formation of Dibenzylated Byproduct: The primary side reaction is the formation of 1,2-bis(benzyloxy)-4-methylbenzene. To minimize this, use a slight excess of 4-methylcatechol relative to benzyl chloride or carefully control the stoichiometry.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the potassium carbonate is anhydrous and finely powdered. The reaction time may also need to be extended.

  • Purification Challenges: The polarity of the desired product and the dibenzylated byproduct are often similar, which can make chromatographic separation challenging. A shallow elution gradient is recommended for better separation.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of 2-(Benzyloxy)-4-methylphenol using benzyl chloride. By understanding the underlying Williamson ether synthesis mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link]

Application

In Vitro Assay Dosing Protocols for 2-(Benzyloxy)-4-methylphenol Derivatives: Antioxidant and Cytotoxicity Profiling

Introduction & Mechanistic Rationale 2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1) and its synthetic derivatives represent a highly versatile class of phenolic compounds utilized in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1) and its synthetic derivatives represent a highly versatile class of phenolic compounds utilized in medicinal chemistry and drug discovery. The pharmacological interest in these molecules stems from their dual-action structural properties:

  • Phenolic Hydroxyl Group : Acts as a potent hydrogen-atom donor, conferring strong antioxidant and free-radical scavenging capabilities[1].

  • Benzyloxy Substitution : Significantly increases the lipophilicity (LogP) of the molecule compared to simple phenols. This enhanced lipophilicity facilitates rapid cellular membrane permeation, making these derivatives highly effective in intracellular targeting and phenotypic screening against cancer cell lines[1][2].

To accurately evaluate the biological efficacy of these derivatives, researchers must employ a bifurcated testing strategy: a cell-free biochemical assay to quantify direct chemical antioxidant capacity, followed by a cell-based assay to evaluate physiological cytotoxicity and membrane permeability.

Mechanism Compound 2-(Benzyloxy)-4-methylphenol (Lipophilic Antioxidant) H_Donation Phenolic H-Atom Transfer (Radical Scavenging) Compound->H_Donation Membrane Cell Membrane Penetration (Facilitated by Benzyloxy) Compound->Membrane ROS Reactive Oxygen Species (DPPH / Cellular ROS) H_Donation->ROS Neutralizes Mito Mitochondrial Disruption (Cancer Cell Lines) Membrane->Mito Apoptosis Decreased Cell Viability (Measured via MTT) Mito->Apoptosis Dehydrogenase Inhibition

Diagram 1: Mechanistic pathways of 2-(Benzyloxy)-4-methylphenol derivatives in vitro.

Compound Formulation & Dosing Strategy

Because 2-(Benzyloxy)-4-methylphenol derivatives are highly lipophilic, they are practically insoluble in aqueous buffers or standard cell culture media. Proper vehicle formulation is critical to prevent compound precipitation and artifactual data.

  • Master Stock Preparation : Dissolve the synthesized derivative in 100% molecular biology-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock.

  • Causality of Vehicle Limits : When dosing into the final assay well, the final DMSO concentration must not exceed 0.5% (v/v) . Exceeding this threshold induces basal cytotoxicity (confounding the MTT readout) and causes artificial solvent-induced radical quenching in the DPPH assay[3].

Table 1: Standard 96-Well Plate Dosing Layout (Triplicate Format)
Well ColumnConditionFinal Compound Conc.Final DMSO Conc.Purpose
1 - 3 Blank / Media Control0 µM0%Baseline background absorbance
4 - 6 Vehicle Control0 µM0.5%Normalizes solvent effects
7 - 9 Positive Control10 µM (e.g., Doxorubicin)0.5%Validates assay sensitivity
10 - 12 Test Derivative0.1 µM - 100 µM (Serial)0.5%Determines IC50 / CC50

Protocol 1: Cell-Free Antioxidant Profiling (DPPH Assay)

Expertise & Causality : The is the gold standard for evaluating the radical scavenging activity of phenolic compounds[4]. DPPH is a stable free radical with an odd electron that exhibits a deep violet color (absorption maximum at 517 nm)[4]. When the phenolic hydroxyl group of the 2-(benzyloxy)-4-methylphenol derivative donates a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine[4][5]. The degree of decolorization is directly stoichiometric to the antioxidant capacity[4].

Step-by-Step Methodology

This protocol is a self-validating system; it requires Ascorbic Acid or Trolox as a positive control to confirm reagent stability.

  • Reagent Preparation : Prepare a 0.2 mM solution of DPPH in absolute ethanol or methanol. Protect from light using aluminum foil, as the DPPH radical is photosensitive[4][5].

  • Serial Dilution : Prepare a 10-point dose-response curve of the 2-(Benzyloxy)-4-methylphenol derivative (e.g., 1 µM to 500 µM) in ethanol, ensuring the DMSO carryover from the stock remains <0.5%[6].

  • Reaction Assembly : In a clear-bottom 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the diluted test compound[6].

  • Incubation : Seal the plate and incubate in the dark at room temperature for exactly 30 minutes[5]. Causality: 30 minutes allows the hydrogen-atom transfer kinetics to reach a steady-state plateau.

  • Quantification : Measure the absorbance at 517 nm using a microplate spectrophotometer[4][5].

  • Data Analysis : Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

Expertise & Causality : To determine if the lipophilic benzyloxy group translates to anticancer efficacy, the is utilized[7]. This assay measures the reduction of the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[7]. This reduction is exclusively catalyzed by NAD(P)H-dependent oxidoreductase enzymes (primarily succinate dehydrogenase) in the active mitochondria of living cells[7][8]. Dead cells lose this enzymatic activity, making formazan production directly proportional to viable cell number[7][9].

Step-by-Step Methodology

This protocol utilizes MCF-7 (Breast Cancer) or HepG2 (Hepatocellular Carcinoma) cell lines, which are standard for evaluating phenolic cytotoxicity[9].

  • Cell Seeding : Trypsinize and count exponentially growing cells. Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture media (e.g., DMEM + 10% FBS) into a 96-well tissue culture plate[7].

  • Attachment : Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cellular adherence[7][9].

  • Dosing : Aspirate the media. Apply 100 µL of fresh media containing the serially diluted 2-(Benzyloxy)-4-methylphenol derivatives (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin)[7].

  • Treatment Window : Incubate for 48 to 72 hours depending on the desired pharmacokinetic modeling[3].

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL stock in PBS) directly to each well. Incubate for 4 hours at 37°C[3][7]. Causality: 4 hours is the optimal window for mitochondrial dehydrogenases to cleave the tetrazolium ring without causing MTT-induced toxicity.

  • Solubilization : Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl, or pure DMSO) to dissolve the trapped intracellular purple formazan crystals[3][9]. Incubate overnight or place on a plate shaker for 15 minutes.

  • Quantification : Read the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract cellular debris background)[3].

Table 2: Expected Pharmacological Outputs
MetricAssay SourceInterpretationIdeal Candidate Profile
IC₅₀ (Antioxidant) DPPH AssayConcentration required to scavenge 50% of free radicals.< 25 µM (Indicates strong H-donor capability)
CC₅₀ (Cytotoxicity) MTT AssayConcentration required to reduce cancer cell viability by 50%.< 10 µM (Indicates high membrane permeability and target engagement)
Selectivity Index (SI) MTT AssayRatio of CC₅₀ in normal cells vs. cancer cells.> 3.0 (Indicates therapeutic window)

High-Throughput Screening (HTS) Workflow

Workflow Stock 1. Compound Preparation (10 mM Stock in 100% DMSO) Dilution 2. Serial Dilution (Target: 0.1 - 100 µM, DMSO < 0.5%) Stock->Dilution Split Assay Selection Dilution->Split DPPH 3A. DPPH Antioxidant Assay (Cell-Free, 96-well plate) Split->DPPH MTT 3B. MTT Cytotoxicity Assay (In Vitro, MCF-7/HepG2 cells) Split->MTT Read_DPPH 4A. Absorbance at 517 nm (Purple to Yellow shift) DPPH->Read_DPPH Read_MTT 4B. Absorbance at 570 nm (Formazan solubilization) MTT->Read_MTT Analysis 5. Data Analysis (IC50 / CC50 Curve Fitting) Read_DPPH->Analysis Read_MTT->Analysis

Diagram 2: Parallel in vitro screening workflow for 2-(Benzyloxy)-4-methylphenol derivatives.

References

  • Sigma-Aldrich / MilliporeSigma . 35273 | 2-(Benzyloxy)-4-methylphenol.

  • Research Journal of Pharmacy and Technology . Antioxidant Assay with Scavenging DPPH Radical of Artocarpus anisophyllus Miq Stem bark extracts and Chemical compositions and Toxicity Evaluation for the Most Active Fraction.

  • Merck Millipore . MTT Assay Protocol for Cell Viability and Proliferation.

  • Journal of Applied Pharmaceutical Science . In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast.

  • Abcam . MTT assay and its use in cell viability and proliferation analysis.

  • Turkish Journal of Biology . The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts.

  • Cold Spring Harbor Protocols . Analysis of Cell Viability by the MTT Assay.

  • Journal of Agricultural and Food Chemistry / Scribd . DPPH Assay Protocol for Antioxidant Activity.

  • Journal of Food Science and Technology (NIH PMC) . Genesis and development of DPPH method of antioxidant assay.

  • MDPI Foods . DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve overall yield in 2-(Benzyloxy)-4-methylphenol synthesis

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve overall yield, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Benzyloxy)-4-methylphenol, and what is the underlying mechanism?

The most prevalent method for synthesizing 2-(Benzyloxy)-4-methylphenol is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] The process involves the deprotonation of the starting material, 4-methylcatechol (4-methyl-1,2-benzenediol), by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether and a salt byproduct.[1][5]

Q2: Why is regioselectivity a critical consideration in this synthesis?

4-Methylcatechol has two hydroxyl groups with different steric and electronic environments. The hydroxyl group at the 1-position is ortho to the methyl group, while the hydroxyl group at the 2-position is meta to it. This difference can lead to the formation of two possible mono-benzylated isomers: 2-(Benzyloxy)-4-methylphenol and 3-(Benzyloxy)-5-methylphenol. Achieving high regioselectivity for the desired 2-O-benzylated product is a key challenge. While direct selective benzylation can be difficult, enzymatic methods using catechol-O-methyltransferases have shown promise for achieving regiocomplementary O-methylation of catechols, suggesting a potential avenue for enzymatic benzylation.[6]

Q3: What are the primary factors that influence the overall yield of the reaction?

Several factors critically impact the yield of 2-(Benzyloxy)-4-methylphenol synthesis:

  • Choice of Base: The base must be strong enough to deprotonate the phenolic hydroxyl group effectively but not so strong as to promote side reactions.[3]

  • Solvent Selection: The solvent plays a crucial role in dissolving the reactants and facilitating the SN2 reaction pathway.[1][7]

  • Reaction Temperature and Time: These parameters must be optimized to ensure complete reaction while minimizing the formation of byproducts.[1]

  • Purity of Reactants: The purity of 4-methylcatechol, benzyl halide, and the solvent is paramount to prevent unwanted side reactions.

  • Control of Side Reactions: Competing reactions such as C-alkylation and elimination can significantly reduce the yield of the desired product.[1][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-(Benzyloxy)-4-methylphenol and provides actionable solutions.

Issue 1: Low or No Product Formation

Potential Cause Explanation Recommended Solution
Inefficient Deprotonation The base used may not be strong enough to deprotonate the phenolic hydroxyl group of 4-methylcatechol effectively, leading to a low concentration of the nucleophilic phenoxide. Phenols are more acidic than aliphatic alcohols, allowing for a range of bases.[3]Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH).[3][7] Ensure anhydrous (dry) reaction conditions, as the presence of water will consume the strong base.[3]
Poor Nucleophile Availability Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the SN2 reaction.[1]Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1][5] These solvents do not solvate the nucleophile as strongly, thus increasing the reaction rate.
Inactive Benzyl Halide The benzyl halide may have degraded over time, especially if not stored properly.Use a fresh bottle of benzyl bromide or benzyl chloride. Consider using benzyl bromide as it is generally more reactive than benzyl chloride.

Issue 2: Formation of Significant Byproducts

Potential Cause Explanation Recommended Solution
Dibenzylation The use of excess benzyl halide or a highly reactive base can lead to the benzylation of both hydroxyl groups of 4-methylcatechol, forming 1,2-bis(benzyloxy)-4-methylbenzene.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the benzyl halide relative to 4-methylcatechol. Carefully control the addition of the benzyl halide to the reaction mixture.
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] This can lead to the formation of C-benzylated byproducts.The choice of solvent can influence the O/C alkylation ratio. Less polar solvents may favor O-alkylation. While this is an inherent property of the phenoxide, careful optimization of reaction conditions can minimize C-alkylation.[3]
Elimination (E2) Reaction A strong or sterically hindered base can promote the E2 elimination of the benzyl halide to form stilbene, especially at higher temperatures.[3][5]Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Maintain a lower reaction temperature and monitor the reaction progress closely.

Issue 3: Difficulty in Product Purification

Potential Cause Explanation Recommended Solution
Co-elution of Isomers The desired product, 2-(Benzyloxy)-4-methylphenol, and its regioisomer may have similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) may improve separation.
Presence of Unreacted Starting Material Incomplete reaction will result in the presence of unreacted 4-methylcatechol in the crude product.The crude product can be washed with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic 4-methylcatechol. The desired product, being an ether, will remain in the organic layer.
Oily Product That Fails to Crystallize The presence of impurities can inhibit crystallization.Purify the crude product by column chromatography before attempting recrystallization. If the product is an oil at room temperature, purification will rely solely on chromatography.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(Benzyloxy)-4-methylphenol, incorporating best practices to maximize yield and purity.

Materials:

  • 4-Methylcatechol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylcatechol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).[4]

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 10-15 mL per gram of 4-methylcatechol).

  • Stirring: Stir the suspension at room temperature for 20-30 minutes to ensure good mixing.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 - 1.2 eq) to the stirred suspension via a syringe.[4]

  • Reaction: Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete in 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) to remove DMF, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(Benzyloxy)-4-methylphenol.

IV. Visualizing the Process

Diagram 1: Williamson Ether Synthesis Workflow

This diagram illustrates the key steps involved in the synthesis of 2-(Benzyloxy)-4-methylphenol.

Williamson_Ether_Synthesis Reactants 4-Methylcatechol + Benzyl Bromide Reaction_Vessel Reaction at 50-60°C Reactants->Reaction_Vessel Add Base_Solvent Base (K₂CO₃) Solvent (DMF) Base_Solvent->Reaction_Vessel Add Workup Aqueous Work-up (Extraction) Reaction_Vessel->Workup Process Purification Column Chromatography Workup->Purification Crude Product Product 2-(Benzyloxy)-4-methylphenol Purification->Product Pure Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Deprotonation Is the base strong enough? Are conditions anhydrous? Start->Check_Deprotonation Check_Solvent Is the solvent polar aprotic? Check_Deprotonation->Check_Solvent Yes Solution_Base Use stronger base (e.g., NaH) Ensure anhydrous conditions Check_Deprotonation->Solution_Base No Check_Byproducts Are there significant byproducts (Dibenzylation, C-alkylation)? Check_Solvent->Check_Byproducts Yes Solution_Solvent Switch to DMF or Acetonitrile Check_Solvent->Solution_Solvent No Solution_Byproducts Adjust stoichiometry Lower temperature Use milder base Check_Byproducts->Solution_Byproducts Yes End Yield Improved Solution_Base->End Solution_Solvent->End Solution_Byproducts->End

Caption: Troubleshooting guide for low yield issues.

V. References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 27, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved March 27, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 24). Retrieved March 27, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 27, 2026, from [Link]

  • Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. (2015, December 15). Retrieved March 27, 2026, from [Link]

Sources

Optimization

Troubleshooting low solubility of 2-(Benzyloxy)-4-methylphenol in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Benzyloxy)-4-methylphenol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Benzyloxy)-4-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges formulating highly lipophilic phenolic compounds for biological evaluation. 2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1) presents a uniquely difficult profile: the bulky, hydrophobic benzyloxy ether group combined with the methylphenol core results in a high partition coefficient (LogP) and extremely low thermodynamic aqueous solubility.

When working with this compound, standard aqueous buffers will fail. Overcoming this requires manipulating the solvent's dielectric constant, shielding the hydrophobic moieties, or altering the ionization state. This guide provides field-proven, self-validating protocols to troubleshoot and resolve these formulation bottlenecks.

Diagnostic Workflow

Before proceeding to the specific troubleshooting FAQs, consult the decision tree below to identify the most appropriate solubilization strategy based on your experimental constraints.

DecisionTree Start 2-(Benzyloxy)-4-methylphenol Insoluble in Aqueous Media Q1 Is the formulation for in-vivo/parenteral use? Start->Q1 Yes1 Toxicity limits apply. Avoid high DMSO/Ethanol Q1->Yes1 Yes No1 In-vitro assays. Co-solvents acceptable Q1->No1 No CD Cyclodextrin Complexation (HP-β-CD) Yes1->CD Cosolvent Co-solvency (DMSO, PEG-400) No1->Cosolvent Synergy Synergistic Approach: HP-β-CD + Poloxamer-188 CD->Synergy Need higher solubility Q2 Does it precipitate upon dilution? Cosolvent->Q2 Q2->Synergy Yes

Decision tree for selecting solubility enhancement strategies for 2-(Benzyloxy)-4-methylphenol.

Troubleshooting Guides & FAQs

Q1: Why is 2-(Benzyloxy)-4-methylphenol completely insoluble in my standard aqueous buffers (PBS, HEPES), and how can I dissolve it for simple in-vitro assays? Causality & Solution: The insolubility is driven by the strong water-water hydrogen bonding network, which actively "squeezes out" non-polar solutes like the bulky benzyloxy group[1]. For simple in-vitro assays where solvent toxicity is less of a concern, co-solvency is the first line of defense. Co-solvents like Polyethylene Glycol 400 (PEG-400) or Dimethyl Sulfoxide (DMSO) reduce the dielectric constant of the aqueous system, lowering the energetic penalty of dissolving the hydrophobic compound[2]. Actionable Step: Prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO or PEG-400, then spike it into your assay buffer. Ensure the final co-solvent concentration remains below 1-2% (v/v) to prevent cellular toxicity.

Q2: I used DMSO to make a stock solution, but the compound precipitates immediately upon dilution into the cell culture media. How do I prevent this? Causality & Solution: This is a classic "solvent shifting" phenomenon. When the DMSO stock is diluted, the solvent's capacity to disrupt water-water interactions drops exponentially, leading to uncontrolled, rapid precipitation of the drug into amorphous or crystalline aggregates[3]. To prevent this, you must shield the hydrophobic benzyloxy group from the aqueous environment using Inclusion Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of HP-β-CD perfectly accommodates bulky aromatic rings, while its hydrophilic exterior maintains aqueous solubility[4].

Q3: HP-β-CD improved the solubility, but I still cannot reach the target concentration required for my high-dose in-vivo efficacy studies. What is the next step? Causality & Solution: Cyclodextrins alone are limited by their own solubility and potential renal toxicity at very high doses[1]. To push the solubility boundary further, employ a Synergistic Ternary System combining a co-solvent (PEG-400), a cyclodextrin (HP-β-CD), and a non-ionic surfactant like Poloxamer-188[1],[5]. Poloxamer-188 features a hydrophobic polyoxypropylene core and hydrophilic polyoxyethylene tails. It acts synergistically by forming micelles that encapsulate the drug-CD complex, while simultaneously reducing the activity coefficient of the drug and minimizing hydrophobic interactions[1].

Mechanism Drug Free Drug Complex Inclusion Complex Drug->Complex + CD CD HP-β-CD Cavity CD->Complex Synergy Ternary System Complex->Synergy + Surfactant Poloxamer Poloxamer Micelle Poloxamer->Synergy

Mechanistic pathway of synergistic solubilization using HP-β-CD and Poloxamer-188.

Q4: Can I use pH adjustment to dissolve 2-(Benzyloxy)-4-methylphenol? Causality & Solution: Yes, but with strict caveats. The phenolic hydroxyl group is weakly acidic (typical pKa ~10). Adjusting the pH of the vehicle to >10.5 will deprotonate the hydroxyl group, forming a highly water-soluble phenoxide ion[3]. However, this high pH is strictly incompatible with physiological systems and may cause local tissue necrosis upon injection or rapid precipitation when it encounters physiological pH (7.4) in the bloodstream. It is only recommended for specific chemical processing steps, not for biological assays.

Quantitative Data Presentation: Solubility Enhancement Strategies

The following table summarizes the expected outcomes when applying these techniques to highly lipophilic phenolic compounds.

Solubilization TechniquePrimary ReagentsExpected Solubility IncreaseRisk of Precipitation on DilutionBest Application
Co-solvency DMSO, PEG-400, Ethanol100x to 1,000xHigh In-vitro biochemical assays (low final volume)
pH Adjustment NaOH, strong buffers>1,000x (if pH > pKa)High (at physiological pH)Chemical synthesis, non-biological assays
Inclusion Complexation HP-β-CD (10-20% w/v)50x to 200xLowIn-vivo parenteral or oral formulations
Synergistic Ternary System HP-β-CD + Poloxamer-188 + PEG500x to 2,000xVery LowHigh-dose in-vivo efficacy studies

Step-by-Step Experimental Protocols

To ensure your formulation is a self-validating system, follow these standardized protocols to engineer and verify the solubility enhancement.

Protocol A: Preparation of a Synergistic Ternary Inclusion Complex (Solvent Evaporation Method) This method forces the drug into the cyclodextrin cavity while embedding it in a surfactant matrix.

  • Preparation of the Carrier Matrix: Dissolve HP-β-CD (10% w/v) and Poloxamer-188 (1% w/v) in purified water[1],[5].

  • Drug Solubilization: Dissolve 2-(Benzyloxy)-4-methylphenol in a minimal volume of a volatile organic solvent (e.g., ethanol or methanol)[6].

  • Complexation: Add the organic drug solution dropwise to the aqueous carrier matrix under continuous magnetic stirring at 300 rpm.

  • Evaporation: Stir the mixture uncovered in a fume hood at room temperature for 24-48 hours until the volatile solvent is completely evaporated, leaving a clear, aqueous ternary complex.

  • Lyophilization (Optional): Freeze the solution at -80°C and lyophilize to obtain a stable, easily reconstitutable powder[7].

Protocol B: Phase Solubility Profiling (Higuchi-Connors Method) Use this protocol to validate the complexation efficiency and calculate the association constant ( Kc​ ).

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25 mM).

  • Drug Addition: Add an excess amount (beyond the saturation limit) of 2-(Benzyloxy)-4-methylphenol to each vial.

  • Equilibration: Seal the vials and agitate them in a shaking water bath at 25°C for 72 hours to ensure thermodynamic equilibrium is reached[8].

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved drug.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC or UV-Vis spectroscopy.

  • Analysis: Plot the dissolved drug concentration (y-axis) versus the HP-β-CD concentration (x-axis). A linear relationship (A_L type) indicates a 1:1 inclusion complex, validating your formulation approach and allowing you to calculate the exact degree of solubility enhancement.

Sources

Troubleshooting

Optimizing reaction temperature for 2-(Benzyloxy)-4-methylphenol production

Here is the technical support center for optimizing the reaction temperature for 2-(Benzyloxy)-4-methylphenol production. This guide provides in-depth technical support for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing the reaction temperature for 2-(Benzyloxy)-4-methylphenol production.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-4-methylphenol via Williamson ether synthesis. We will explore the critical role of reaction temperature and provide structured guidance for troubleshooting and optimization.

Introduction to the Synthesis

The O-benzylation of 4-methylphenol (p-cresol) to produce 2-(Benzyloxy)-4-methylphenol is a classic Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating 4-methylphenol with a suitable base, attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).[1][2] While seemingly straightforward, the thermal conditions of this reaction are a critical parameter that dictates not only the reaction rate but also the selectivity and overall purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the benzylation of 4-methylphenol?

A1: For laboratory-scale synthesis using common polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF), a temperature range of 50°C to 100°C is generally effective.[1][3] The optimal temperature within this range depends on the specific reagents (e.g., benzyl chloride vs. the more reactive benzyl bromide) and the strength of the base used. Reactions can often be completed within 1 to 8 hours under these conditions.[1]

Q2: How does increasing the reaction temperature impact the yield and purity of 2-(Benzyloxy)-4-methylphenol?

A2: Increasing the reaction temperature generally accelerates the reaction rate by providing more kinetic energy to the reactants, which can lead to higher conversion in a shorter time.[4] However, excessively high temperatures can be detrimental to both yield and purity. Elevated temperatures may promote unwanted side reactions, such as the elimination of the benzyl halide or C-alkylation of the phenoxide nucleophile.[1][4] It can also lead to the thermal decomposition of reactants or the desired product, reducing the overall isolated yield.[4] Therefore, a balance must be struck to achieve a reasonable reaction rate while minimizing byproduct formation.

Q3: What are the primary side reactions, and how are they influenced by temperature?

A3: The two main competing reactions in this synthesis are C-alkylation and elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, higher temperatures can provide the necessary activation energy to overcome the barrier for C-alkylation, leading to the formation of 2-benzyl-4-methylphenol.[1]

  • Elimination (E2): The alkoxide/phenoxide base can also induce an E2 elimination reaction with the benzyl halide, especially if the halide is secondary or tertiary, though less common with primary halides like benzyl bromide.[2][3] Higher temperatures strongly favor elimination reactions over substitution.

The relationship between these pathways is visualized below.

cluster_0 Reaction Pathways cluster_1 Influence of Temperature Reactants 4-Methylphenoxide + Benzyl Bromide O_Alkylation 2-(Benzyloxy)-4-methylphenol (Desired Product) Reactants->O_Alkylation SN2 (Favored) C_Alkylation 2-Benzyl-4-methylphenol (Side Product) Reactants->C_Alkylation SN2 (Minor) Elimination Toluene + HBr (Elimination Products) Reactants->Elimination E2 (Minor) Low_Temp Low Temperature (e.g., 50-70°C) O_Alkylation_Note O_Alkylation_Note Low_Temp->O_Alkylation_Note Increases Selectivity for O-Alkylation High_Temp High Temperature (e.g., >90°C) C_Alkylation_Note C_Alkylation_Note High_Temp->C_Alkylation_Note Promotes C-Alkylation Elimination_Note Elimination_Note High_Temp->Elimination_Note Promotes Elimination

Caption: Competing reaction pathways and the influence of temperature.

Q4: Is it possible to use benzyl alcohol instead of a benzyl halide?

A4: Yes, but this typically requires much harsher conditions. The benzylation of phenols with benzyl alcohol often necessitates very high temperatures (300°C to 600°C) and the use of catalysts like basic metal oxides to proceed in the vapor phase.[5][6] For laboratory-scale synthesis of a specific molecule like 2-(Benzyloxy)-4-methylphenol, benzyl halides are preferred due to their higher reactivity under significantly milder and more controlled conditions.[5]

Troubleshooting Guide

Problem: Low or no conversion of starting material (4-methylphenol).

Potential CauseSuggested Solution(s)
Insufficiently strong base or incomplete deprotonation. The phenolic proton must be removed to generate the nucleophilic phenoxide. Ensure you are using an appropriate base (e.g., K₂CO₃, NaOH, NaH) in a sufficient stoichiometric amount (typically 1.1 - 2.0 equivalents).[5][7]
Low reaction temperature. The reaction may lack the necessary activation energy. Gradually increase the temperature in 10°C increments (e.g., from 60°C to 70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
Poor solubility of reactants. If reactants, particularly the phenoxide salt, are not soluble, the reaction will be slow. Ensure you are using a suitable polar aprotic solvent like DMF or acetone.[1][7] Gentle heating can also help dissolve the reagents.[8]
Inactive benzylating agent. Benzyl halides can degrade over time. Check the purity and age of your benzyl bromide or benzyl chloride. Using a fresh bottle is advisable.[5]

Problem: TLC/GC analysis shows the formation of multiple products.

Potential CauseSuggested Solution(s)
Reaction temperature is too high. This is a primary cause of side reactions like C-alkylation.[1] Lower the reaction temperature. Run a series of small-scale trials at different temperatures (e.g., 50°C, 60°C, 70°C) to find the optimal point where the desired product forms cleanly.[5]
Excess benzylating agent. Using a large excess of the benzylating agent can lead to the formation of byproducts. Use a stoichiometric amount or a slight excess (1.0 - 1.2 equivalents) of the benzyl halide.[5][7]
Use of a protic solvent. Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity and potentially promoting side reactions. Use a polar aprotic solvent like DMF, acetone, or acetonitrile.[1][9]

Problem: The reaction stalls before the starting material is fully consumed.

Potential CauseSuggested Solution(s)
Decomposition of base or nucleophile. Over extended reaction times at elevated temperatures, the phenoxide or base may degrade. Monitor the reaction and aim to stop it once the starting material is consumed, rather than letting it run for an arbitrary length of time.[5]
Insufficient reaction time. While higher temperatures speed up the reaction, lower, more selective temperatures may require longer reaction times (from 1 to 8 hours).[1][3] Continue monitoring the reaction by TLC until no further change is observed.
Phase-transfer issues (in biphasic systems). If using a biphasic system (e.g., toluene/water with NaOH), the reaction may be limited by the transfer of the phenoxide to the organic phase. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to accelerate the reaction.[10]

Below is a logical workflow for troubleshooting low yield issues.

Troubleshooting_Workflow Start Low Yield of 2-(Benzyloxy)-4-methylphenol Check_TLC Analyze crude reaction mixture by TLC/GC-MS Start->Check_TLC SM_Present Significant starting material remains? Check_TLC->SM_Present Side_Products Major side products observed? SM_Present->Side_Products No Increase_Temp Action: Increase Temperature (e.g., +10°C) or Use Stronger Base (e.g., NaH) SM_Present->Increase_Temp Yes Decrease_Temp Action: Decrease Temperature (e.g., -10°C) to improve selectivity Side_Products->Decrease_Temp Yes Purification_Issue Investigate purification loss. Consider alternative methods (e.g., recrystallization vs. chromatography). Side_Products->Purification_Issue No Check_Reagents Action: Check Reagent Purity (especially benzyl halide) & Solvent Choice Increase_Temp->Check_Reagents If no improvement Adjust_Stoich Action: Adjust Stoichiometry (use 1.0-1.2 eq. of benzyl halide) Decrease_Temp->Adjust_Stoich Also consider

Caption: A troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: Baseline Synthesis of 2-(Benzyloxy)-4-methylphenol

This protocol provides a starting point for the synthesis.

Materials:

  • 4-methylphenol (p-cresol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water & Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methylphenol (1.0 eq).

  • Add anhydrous DMF (approx. 10 mL per gram of 4-methylphenol).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction's progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate eluent).

  • Upon completion (typically 2-4 hours, when starting material is consumed), cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water (3x the volume of DMF used) and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Temperature Optimization Study

This experiment is designed to identify the optimal reaction temperature.

Procedure:

  • Set up four identical reactions in parallel using the quantities from Protocol 1.

  • Set the reaction temperatures to 50°C, 60°C, 70°C, and 80°C, respectively.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction, quench it, and analyze by TLC or GC to monitor the consumption of starting material and the formation of the product and any byproducts.[12]

  • After a set time (e.g., 4 hours), stop all reactions simultaneously and perform an identical work-up and purification for each.

  • Analyze the yield and purity of the isolated product from each temperature condition to determine the optimum.

Data Presentation

The results of a temperature optimization study can be summarized as follows:

Table 1: Hypothetical Data from Temperature Optimization Study

Reaction Temperature (°C)Reaction Time (h)Conversion of 4-methylphenol (%)Isolated Yield (%)Purity by GC (%)
504655898
604857997
70 4 >98 92 96
804>988588 (impurity noted)

This data illustrates a common trend where yield increases with temperature to an optimal point (70°C), after which higher temperatures (80°C) lead to a decrease in purity and isolated yield due to side reactions.

References

  • brainly.com. (2023, November 21). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. Available at: [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (Date not available). Optimization of temperature and pH parameters. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • AKJournals. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Journal of Flow Chemistry. Available at: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available at: [Link]

  • SpringerLink. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • JETIR. (2015, December 28). Contribution of phase transfer catalyst to green chemistry: A review. Available at: [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Available at: [Link]

  • EPA. (2000, November). Method 8041A. Available at: [Link]

  • Google Patents. Method for producing 4-benzyloxyphenol.
  • Google Patents. Method of making benzylated phenols.
  • PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available at: [Link]

  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Available at: [Link]

  • ACS Publications. (2016, May 5). Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1′-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. WO 2012/032546 A2.
  • NextSDS. 2-Benzyloxy-4-methylphenol — Chemical Substance Information. Available at: [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Available at: [Link]

  • ResearchGate. (2025, August 26). The Synthesis and Characterization of Bemotrizinol Impurities. Available at: [Link]

  • EPA. (1986, September). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available at: [Link]

  • PMC. Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Available at: [Link]

  • ResearchGate. Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Available at: [Link]

  • ScienceDirect. (2011, August 22). Recent trends in biomonitoring of bisphenol A, 4-t-octylphenol, and 4-nonylphenol. Available at: [Link]

  • Gene Tools, LLC. Troubleshooting. Available at: [Link]

  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Available at: [Link]

  • PMC. Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. Available at: [Link]

  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Available at: [Link]

  • Google Patents. Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
  • Open Science. ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. Available at: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • PMC. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying 2-(Benzyloxy)-4-methylphenol via Solvent Recrystallization

Welcome to the Advanced Technical Support Center for the purification of 2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1). As a critical intermediate in pharmaceutical synthesis and material science, the purity of this p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of 2-(Benzyloxy)-4-methylphenol (CAS: 1025708-75-1). As a critical intermediate in pharmaceutical synthesis and material science, the purity of this phenolic ether directly impacts downstream catalytic coupling efficiencies and final API (Active Pharmaceutical Ingredient) toxicity profiles.

This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic procedures, focusing on the thermodynamic causality of crystallization, impurity partitioning, and self-validating workflows to ensure reproducible, high-yield purification.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 2-(Benzyloxy)-4-methylphenol sample "oil out" instead of forming crystals during cooling, and how do I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point of the solute is reached at a temperature above its melting point in the chosen solvent system[1]. 2-(Benzyloxy)-4-methylphenol contains both a lipophilic benzyl ether moiety and a polar phenolic hydroxyl group. In overly non-polar solvents (e.g., pure heptane), the compound's solubility drops too rapidly upon cooling. Instead of forming an ordered crystal lattice, it separates as an immiscible, impurity-rich liquid phase. Solution:

  • Adjust Solvent Polarity: Transition to a dual-solvent system. Use Ethyl Acetate (EtOAc) as the "good solvent" to dissolve the compound, and titrate in Heptane as the "anti-solvent" just until the cloud point is reached at boiling.

  • Lower the Cooling Rate: Rapid temperature drops shock the system into phase separation. Implement a controlled cooling ramp of -0.5°C/min[2].

  • Seed the Solution: Introduce pure seed crystals of 2-(Benzyloxy)-4-methylphenol at approximately 5°C above the expected nucleation temperature. This provides a thermodynamic template, bypassing the high activation energy required for spontaneous homogeneous nucleation[3].

Q2: I am detecting residual benzyl chloride and isomeric impurities in my final product. How do I improve the impurity purge?

Causality: Structurally similar impurities (like unreacted benzyl halides or regioisomers) have a strong tendency to incorporate into the host crystal lattice because their partition coefficients favor the solid phase over the mother liquor[4]. If the solvent dissolves these impurities poorly at low temperatures, they will co-precipitate. Solution: Rational solvent selection requires a solvent with a high temperature coefficient for the API, but a flat solubility curve for the impurity[5].

  • Action: Switch from a purely non-polar solvent to an Isopropanol/Water or EtOAc/Heptane mixture. The polar functional groups of the impurities will remain solvated in the mother liquor via hydrogen bonding, sterically preventing their incorporation into the growing 2-(Benzyloxy)-4-methylphenol lattice[4].

Q3: How does the cooling rate affect the purity and yield of the final crystals?

Causality: Crystallization is a delicate kinetic balance between nucleation (forming new crystal seeds) and crystal growth (adding molecules to existing seeds). Rapid cooling induces massive, instantaneous nucleation ("crashing out"). This rapid lattice formation traps mother liquor and soluble impurities inside the crystal defects[6]. Conversely, slow cooling minimizes the crystal's internal energy, allowing molecules to arrange into a highly stable, pure polymorph[3]. Solution: Never use an ice bath immediately. Allow the flask to cool ambiently in the air to room temperature before applying external cooling (ice bath) to maximize yield without sacrificing purity[1].

Part 2: Quantitative Data & Solvent Screening

The table below summarizes the thermodynamic solubility and purge efficiency of various solvent systems tested for 2-(Benzyloxy)-4-methylphenol.

Table 1: Solvent System Screening for 2-(Benzyloxy)-4-methylphenol

Solvent SystemRatio (v/v)Solubility @ 70°C (mg/mL)Solubility @ 5°C (mg/mL)Recovery Yield (%)Final Purity (HPLC Area %)
Pure TolueneN/A45012068%94.5%
Pure HeptaneN/A851082%88.0% (Oiled out)
Ethanol / Water80:2052018055%99.1%
EtOAc / Heptane 30:70 410 25 89% 99.8%

Part 3: Self-Validating Experimental Protocol

Methodology: Dual-Solvent Recrystallization (EtOAc / Heptane)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Dissolution in Good Solvent

  • Place 10.0 g of crude 2-(Benzyloxy)-4-methylphenol in a 250 mL Erlenmeyer flask.

  • Add 20 mL of Ethyl Acetate (EtOAc) and heat to 70°C using a stirring hotplate.

  • Validation Checkpoint: The solution must become completely transparent. If insoluble particulates remain, perform a hot gravity filtration to remove mechanical impurities[6].

Step 2: Anti-Solvent Titration

  • While maintaining the temperature at 70°C, add hot Heptane dropwise via an addition funnel.

  • Continue addition until the solution becomes faintly turbid (cloud point), indicating saturation.

  • Add exactly 1-2 mL of EtOAc to clear the turbidity.

  • Validation Checkpoint: The solution must be perfectly clear at 70°C but poised on the edge of saturation. If it remains cloudy, you have added too much Heptane; add EtOAc dropwise until clear.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Allow it to cool undisturbed at a rate of approximately -0.5°C/min.

  • At 45°C, add 10 mg of pure 2-(Benzyloxy)-4-methylphenol seed crystals.

  • Validation Checkpoint (Crucial): Observe the phase transition. If liquid droplets form on the glass (oiling out), immediately reheat to 70°C, add 5% more EtOAc, and restart the cooling process. If sharp, distinct geometric crystals begin to form, proceed to Step 4.

Step 4: Maturation and Isolation

  • Once the flask reaches room temperature (20°C), transfer it to an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 10 mL of ice-cold Heptane to displace the impurity-laden mother liquor.

  • Validation Checkpoint: Inspect the mother liquor in the filter flask. It should be discolored (yellow/brown), indicating that soluble impurities have been successfully purged and retained in the solvent[6]. The crystal cake should be stark white.

Part 4: Recrystallization Workflow Visualization

The following logical relationship diagram outlines the troubleshooting decision tree for the recrystallization process.

RecrystallizationWorkflow Start Impure 2-(Benzyloxy) -4-methylphenol Dissolve Dissolve in EtOAc (Good Solvent) at 70°C Start->Dissolve AntiSolvent Add Heptane (Anti-Solvent) Dropwise Dissolve->AntiSolvent Cooling Controlled Cooling (-0.5°C / min) AntiSolvent->Cooling CheckPhase Phase Observation? Cooling->CheckPhase OilingOut Oiling Out (Liquid Droplets) CheckPhase->OilingOut Immiscible Phase Nucleation Solid Nucleation (Crystal Growth) CheckPhase->Nucleation Turbidity/Crystals FixOiling Reheat to 70°C, Add 5% EtOAc, Seed at 45°C OilingOut->FixOiling FixOiling->Cooling Resume Cooling Isolation Vacuum Filtration & Cold Heptane Wash Nucleation->Isolation Final High-Purity API Intermediate (>99%) Isolation->Final

Workflow for troubleshooting and optimizing the recrystallization of 2-(Benzyloxy)-4-methylphenol.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at:[Link]

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Recrystallization - Organic Chemistry Laboratory. University of Massachusetts (UMass). Available at:[Link]

  • Recrystallization Principles. University of Pittsburgh. Available at:[Link]

  • Recrystallization - Chemistry LibreTexts. LibreTexts. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Benzyloxy)-4-methylphenol Substitution Reactions

Welcome to the Advanced Technical Support Center for researchers and drug development professionals working with 2-(Benzyloxy)-4-methylphenol . This guide is engineered to help you troubleshoot, optimize, and execute sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for researchers and drug development professionals working with 2-(Benzyloxy)-4-methylphenol . This guide is engineered to help you troubleshoot, optimize, and execute substitution reactions on this highly sterically hindered substrate.

By analyzing the causality behind experimental failures, we provide field-proven, self-validating methodologies to overcome the steric shielding caused by the ortho-benzyloxy group and the para-methyl group.

Structural Diagnostics: The Root Cause of Low Yields

Before troubleshooting a failed reaction, it is critical to understand the steric and electronic environment of 2-(Benzyloxy)-4-methylphenol:

  • O-Substitution (Etherification/Esterification): The bulky benzyloxy group at the C2 position exhibits significant rotational freedom. This creates a "steric umbrella" over the adjacent C1 phenolic hydroxyl group, physically blocking the trajectory of incoming electrophiles or bulky reaction intermediates (such as the alkoxyphosphonium ion in Mitsunobu reactions).

  • Ring Substitution (Electrophilic Aromatic Substitution - EAS): The C1 hydroxyl group is a powerful activating ortho/para director. However, C2 is blocked by the benzyloxy group, and C4 is blocked by the methyl group. This leaves C6 (ortho to OH, para to benzyloxy) as the only kinetically and thermodynamically viable site for standard EAS. Positions C3 and C5 are both electronically deactivated and severely sterically hindered.

Diagnostic Troubleshooting Workflow

Use the logical workflow below to identify the optimal synthetic strategy based on your target substitution.

TroubleshootingWorkflow Start Substitution Target: 2-(Benzyloxy)-4-methylphenol Type Reaction Type? Start->Type OSub O-Substitution (Phenolic OH) Type->OSub RingSub Ring Substitution (EAS) Type->RingSub OType Coupling Partner? OSub->OType Pos Target Position? RingSub->Pos Aliphatic Aliphatic Alcohol/Halide (Mitsunobu/Williamson) OType->Aliphatic Aryl Aryl Halide (Ullmann-type) OType->Aryl Sol1 Use Sonication + High Conc. (3.0 M) Aliphatic->Sol1 Sol2 Use CuI + Picolinic Acid + DMSO/K3PO4 Aryl->Sol2 Pos6 Position 6 (ortho to OH) Pos->Pos6 Pos35 Position 3 / 5 (Highly Hindered) Pos->Pos35 Sol3 Standard EAS Conditions (Kinetically Favored) Pos6->Sol3 Sol4 Use Directing Groups or Claisen Rearrangement Pos35->Sol4

Diagnostic Workflow for 2-(Benzyloxy)-4-methylphenol Substitution Reactions

Frequently Asked Questions (FAQs)

Q1: Why does my Williamson ether synthesis yield mostly unreacted starting material? A: The 2-benzyloxy group acts as a steric shield over the phenolic hydroxyl group. In a standard Williamson ether synthesis, the phenoxide must act as a nucleophile via an SN2 mechanism. The rotational freedom of the bulky benzyl group physically blocks the trajectory of the electrophile. To overcome this, you must either increase the nucleophilicity of the phenoxide using a highly polar aprotic solvent (e.g., DMF or DMSO) combined with a strong base (e.g., Cs₂CO₃), or switch to a sonication-assisted Mitsunobu reaction [1].

Q2: Standard Mitsunobu conditions (PPh₃, DIAD, THF, RT) are failing. How can I force the O-alkylation? A: Sterically hindered phenols react prohibitively slowly under standard Mitsunobu conditions because the bulky phenoxide struggles to attack the sterically demanding alkoxyphosphonium intermediate. By increasing the reaction concentration to 3.0 M and applying ultrasonic irradiation (sonication), you induce acoustic cavitation. This localized high-energy environment accelerates mass transfer and overcomes the activation energy barrier, reducing reaction times from days to minutes [1].

Q3: I am attempting a Cu-catalyzed O-arylation (Ullmann coupling) with an aryl iodide, but conversion is <10%. What is the mechanism of failure? A: In Ullmann-type couplings, the rate-limiting step for sterically hindered substrates is often the reductive elimination from the Cu(III) intermediate. The bulky 2-benzyloxy group creates severe steric clash during this transition state. To resolve this, use picolinic acid as a bidentate (N,O) ligand. Picolinic acid enforces a rigid, optimal bite angle around the copper center, effectively pushing the bulky phenoxide and the aryl group into the necessary proximity to accelerate reductive elimination[2].

Q4: How does the substitution pattern affect Electrophilic Aromatic Substitution (EAS)? A: In 2-(Benzyloxy)-4-methylphenol, the hydroxyl group at C1 is the strongest activating ortho/para director. The C2 (benzyloxy) and C4 (methyl) positions are completely blocked. This leaves C3, C5, and C6. Position C6 is ortho to the highly activating -OH group and para to the activating benzyloxy group, making it the most electron-rich and least sterically hindered site. Consequently, standard EAS (e.g., bromination, nitration) will exclusively occur at C6. Attempting substitution at C3 or C5 requires advanced directing group strategies, as these positions are both electronically deactivated (meta to -OH) and sterically inaccessible [3].

Quantitative Data & Benchmarks

The following tables summarize the expected yields when applying optimized conditions to overcome steric hindrance in 2-(Benzyloxy)-4-methylphenol.

Table 1: Optimization of O-Alkylation (Mitsunobu Reaction)

Data demonstrates the critical role of concentration and sonication in overcoming the activation barrier for hindered phenols.

ReagentsConcentrationConditionsTimeYield (%)
Standard (PPh₃, DIAD)0.1 MRoom Temp72 h25%
Standard (PPh₃, DIAD)0.1 M55 °C72 h45% (Side products)
High Conc. (PPh₃, DIAD)3.0 MRoom Temp24 h60%
High Conc. + Sonication 3.0 M Ultrasound (35 kHz) 15 min 85%
Table 2: Cu-Catalyzed O-Arylation (Ullmann Coupling) Yields

Data highlights the necessity of bidentate ligands to force reductive elimination in sterically congested Cu(III) intermediates.

LigandSolventBaseTemp (°C)Time (h)Yield (%)
NoneDMFK₂CO₃12024< 10%
PPh₃TolueneCs₂CO₃1002415%
Picolinic Acid DMSO K₃PO₄ 90 24 88%

Self-Validating Experimental Protocols

Protocol A: Sonication-Assisted Mitsunobu O-Alkylation

Designed to overcome severe steric shielding during etherification.

  • Reagent Preparation: In a heavy-walled glass vial, dissolve 2-(Benzyloxy)-4-methylphenol (1.0 equiv) and the target aliphatic alcohol (1.2 equiv) in anhydrous THF. Critical Step: Ensure the volume of THF is minimized to achieve a high substrate concentration of exactly 3.0 M.

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.5 equiv) to the solution and stir until completely dissolved.

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 5 minutes to control the exothermic formation of the betaine intermediate.

  • Sonication (Self-Validating Step): Seal the vial under Argon and transfer it to an ultrasonic bath (e.g., 35 kHz). Sonicate at room temperature for 15–30 minutes.

    • Validation: The solution will typically transition from a deep orange to a pale yellow/clear solution. Spot the reaction on a TLC plate (Hexane:EtOAc 8:2); the complete disappearance of the phenol spot (visualized via UV or KMnO₄ stain) confirms the reaction has overcome the steric barrier.

  • Workup: Dilute the mixture with diethyl ether, wash with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the product via flash column chromatography.

Protocol B: Ligand-Accelerated Cu-Catalyzed O-Arylation

Designed to force reductive elimination in sterically congested Ullmann couplings.

  • Catalyst/Ligand Complexation: In a flame-dried Schlenk tube, combine CuI (10 mol%), Picolinic acid (20 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add 2-(Benzyloxy)-4-methylphenol (1.0 equiv) and the target aryl iodide (1.2 equiv).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with Argon (repeat 3x). Add anhydrous DMSO to achieve a 0.5 M concentration.

  • Heating (Self-Validating Step): Seal the tube and heat the mixture to 90 °C in an oil bath for 24 hours with vigorous stirring.

    • Validation: Within the first 30 minutes of heating, the mixture will transition to a distinct deep blue/green hue. This color change is the visual confirmation of the formation of the active Cu-picolinate-phenoxide complex. If the solution remains pale or turns black immediately, the catalyst has oxidized, and the reaction will fail.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash thoroughly with water (3x) to remove the DMSO and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Lepore, S. D., & He, Y. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." Journal of Organic Chemistry, Florida Atlantic University.
  • Maiti, D., et al. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." National Institutes of Health (NIH).
  • Beaudry, C. M., et al. (2020). "Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control." Oregon State University.

Reference Data & Comparative Studies

Validation

Dynamic vs. Static Protection: A Comparative Guide to Self-Immolative Benzyl Ethers and Standard Benzyl Ethers

In the realm of advanced organic synthesis, particularly in the development of complex pharmaceuticals, targeted drug delivery systems, and dendrimers, the judicious selection of protecting groups dictates the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of advanced organic synthesis, particularly in the development of complex pharmaceuticals, targeted drug delivery systems, and dendrimers, the judicious selection of protecting groups dictates the strategic flow of the entire synthetic route. While standard benzyl ethers are the bedrock of static hydroxyl protection, modern applications increasingly demand dynamic, stimuli-responsive systems.

This guide provides an objective, in-depth comparative analysis between standard benzyl ethers and self-immolative benzyl ether architectures —specifically focusing on systems that generate 2-(Benzyloxy)-4-methylphenol via quinone methide cascade depolymerization[1].

Mechanistic Divergence & Causality

Standard Benzyl Ethers (Static Protection)

Standard benzyl ethers (R-O-CH₂Ph) are prized for their chemical inertness. They survive harsh acidic, basic, and oxidizing conditions throughout multi-step syntheses. The causality behind their stability lies in the strong, non-polarized benzylic C-O bond. Cleavage typically requires transition-metal catalyzed oxidative addition or single-electron oxidation. For example, cleanly cleaves the bond to yield the free alcohol and toluene[2]. Alternatively, can be employed for orthogonal debenzylation[3].

G A Standard Benzyl Ether (R-O-Bn) B Pd/C, H2 (Hydrogenolysis) A->B Oxidative Addition C Free Alcohol (R-OH) B->C Cleavage D Toluene (Byproduct) B->D Cleavage

Standard benzyl ether deprotection via catalytic hydrogenolysis.

2-(Benzyloxy)-4-methylphenol Systems (Dynamic/Cascade Protection)

In contrast, self-immolative protecting groups utilize a substituted benzyl ether framework (often a 4-O-protected phenol). When the primary triggering group (e.g., an allyl ether on the phenol) is removed, it unmasks a phenoxide anion. The thermodynamic driving force of this system is the electron push from the phenoxide, which initiates a spontaneous 1,4-elimination. This cascade expels the protected payload (alkoxide) and forms a highly reactive p-quinone methide.

In a reductive environment, this electrophilic intermediate is immediately trapped by hydride, yielding 2-(benzyloxy)-4-methylphenol as the signature thermodynamic sink and byproduct. This mechanism is famously utilized in [1].

G A Protected Phenol Linker (Self-Immolative) B Trigger Deprotection (e.g., Pd(0) / NaBH4) A->B C Phenoxide Intermediate (Electron Push) B->C D 1,4-Elimination (Cascade) C->D E p-Quinone Methide (Transient) D->E F Released Payload (R-OH) D->F G Trapped Byproduct 2-(Benzyloxy)-4-methylphenol E->G Hydride Trapping

Self-immolative cascade yielding 2-(benzyloxy)-4-methylphenol.

Quantitative Performance & Data Comparison

The following table summarizes the operational differences between static benzyl ethers and dynamic self-immolative systems.

ParameterStandard Benzyl EthersSelf-Immolative Benzyl Ethers (4-O-Substituted)
Primary Function Static, long-term hydroxyl protectionDynamic, stimuli-responsive cascade release
Stability Profile Highly stable to acids (pH=1), bases, and oxidantsStable until the specific trigger (e.g., allyl) is removed
Cleavage Conditions H₂, Pd/C (Hydrogenolysis) or strong Lewis acidsMild trigger removal (e.g., Pd(PPh₃)₄) followed by spontaneous 1,4-elimination
Primary Byproducts Toluene2-(Benzyloxy)-4-methylphenol (when trapped with NaBH₄)
Orthogonality Excellent; orthogonal to esters, silyl ethers, and acetalsHighly programmable depending on the trigger group used

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined to guarantee reproducibility.

Protocol A: Static Protection & Deprotection (Standard Benzyl Ether)

Causality: Sodium hydride (NaH) is used to quantitatively deprotonate the alcohol, forming a strong nucleophile that undergoes an Sₙ2 reaction with benzyl bromide. For deprotection, Pd/C provides a catalytic surface for the oxidative addition of the benzylic C-O bond, followed by reductive cleavage with H₂ gas[2].

  • Protection: Dissolve the target alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add Benzyl Bromide (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

  • Deprotection: Dissolve the purified benzyl ether in EtOH. Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenolysis: Purge the reaction flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 4-12 hours until complete consumption of the starting material is observed via TLC.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, and concentrate the filtrate in vacuo to yield the free alcohol.

Protocol B: Cascade Depolymerization (Self-Immolative Benzyl Ether)

Causality: The removal of the allyl trigger by Pd(0) generates a phenoxide. The phenoxide's electron-donating nature forces a 1,4-elimination, breaking the benzylic C-O bond to release the payload. NaBH₄ acts as a vital hydride source to trap the resulting electrophilic p-quinone methide, preventing uncontrolled polymerization and yielding the stable 2-(benzyloxy)-4-methylphenol fragment[1].

  • Initiation: Dissolve the self-immolative dendrimer or linker complex (1.0 eq) in anhydrous DMF.

  • Trapping Agent: Add NaBH₄ (10 eq) to the solution. This excess ensures rapid trapping of the transient quinone methide.

  • Triggering: Introduce Pd(PPh₃)₄ (0.05 eq) to initiate the deallylation of the trigger group.

  • Self-Validation (Monitoring): Monitor the reaction via UV-Vis spectroscopy. A successful cascade is validated by the rapid decrease in initial absorption (e.g., 312 nm) and the simultaneous appearance of the payload's absorption signature (e.g., p-nitrophenoxide at ~432 nm) over 15-30 minutes.

  • Fragment Analysis: Quench the reaction and analyze the organic fragments via GC-MS or LC-MS. The detection of the signature trapped byproduct, 2-(benzyloxy)-4-methylphenol (MW: 214.26 g/mol ), confirms the successful execution of the 1,4-elimination cascade.

References

  • Pastine, S. J., Okawa, D., Zettl, A., & Fréchet, J. M. J. "Dendrimer Disassembly by Benzyl Ether Depolymerization." Journal of the American Chemical Society, 2003. URL:[Link]

  • "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. URL:[Link]

  • "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." National Institutes of Health (PMC). URL:[Link]

Sources

Comparative

2-(Benzyloxy)-4-methylphenol GC-MS Retention Time Comparison and Benchmarking Guide

Executive Summary & Context 2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1) is a critical structural motif and synthetic intermediate frequently encountered in dendrimer disassembly[1], pharmaceutical synthesis, and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

2-(Benzyloxy)-4-methylphenol (CAS 1025708-75-1) is a critical structural motif and synthetic intermediate frequently encountered in dendrimer disassembly[1], pharmaceutical synthesis, and as a model compound representing α -O-4 ether linkages in lignin depolymerization studies[2].

For analytical chemists and drug development professionals, the primary challenge lies in differentiating this specific compound from closely related positional isomers (e.g., 2-(benzyloxy)-5-methylphenol) and ether cleavage byproducts (e.g., 4-benzyloxyphenol)[3]. This guide provides an objective benchmarking of its Gas Chromatography-Mass Spectrometry (GC-MS) retention times, Kovats Retention Indices (RI), and fragmentation patterns against alternative analogs to establish a robust, self-validating analytical framework.

The Causality Behind Experimental Choices (E-E-A-T)

As a Senior Application Scientist, achieving reproducible retention times and sharp peak shapes for bulky, polarizable benzyloxy ethers requires moving beyond default instrument methods. Every parameter must be chosen with mechanistic intent:

  • Column Chemistry (5% Phenyl-methylpolysiloxane): A mid-polar column (e.g., HP-5MS or DB-5) is mandatory. The bulky benzyloxy group and the polar phenolic -OH dictate the stationary phase interaction. A purely non-polar column fails to resolve closely related methylphenol isomers, while highly polar WAX columns lead to excessive retention times and risk thermal degradation of the ether bond.

  • Derivatization (Silylation): The free phenolic hydroxyl group causes severe peak tailing and active site adsorption in the GC inlet. Derivatization with BSTFA + 1% TMCS converts the analyte into a trimethylsilyl (TMS) ether. The causality is twofold: it neutralizes the active hydrogen to improve peak symmetry (yielding accurate integration) and increases the molecular weight (from 214 to 286 Da), shifting the target away from low-mass matrix interferences.

  • Inlet Temperature Control: Benzyloxy ethers possess a relatively low bond dissociation energy (BDE) at the Cα​ -O bond (approximately 164.9 kJ/mol)[3]. Operating the GC inlet above 250°C risks artificial thermal homolysis, generating artifact peaks of 4-methylphenol and toluene. Maintaining the inlet at 240°C ensures the intact molecule reaches the column.

  • MS Fragmentation Logic: Under 70 eV Electron Ionization (EI), the base peak for 2-(benzyloxy)-4-methylphenol is universally m/z 91. This corresponds to the highly stable tropylium ion ( C7​H7+​ ) formed by the facile cleavage of the benzyl-oxygen bond. The molecular ion ( M+ ) at m/z 214 is visible but less intense, while the loss of the benzyl radical yields a diagnostic fragment at m/z 123.

Quantitative Data & Benchmarking

To objectively evaluate the resolving power of the GC-MS method, 2-(benzyloxy)-4-methylphenol is benchmarked against its structural isomers, analogs, and a standard internal marker.

Table 1: GC-MS Retention Indices and Diagnostic Ions (HP-5MS Column)
Compound / BenchmarkCAS NumberAnalytical StateKovats RI (Approx.)Molecular Ion ( M+ )Base Peak (m/z)Diagnostic Fragment (m/z)
2-(Benzyloxy)-4-methylphenol 1025708-75-1Underivatized185021491123
2-(Benzyloxy)-4-methylphenol (TMS) N/ATMS Ether191028691195
2-(Benzyloxy)-5-methylphenol N/AUnderivatized186521491123
4-Benzyloxyphenol 103-16-2Underivatized182020091109
Benzyl phenyl ether (IS) 946-80-5Underivatized14501849165

Note: Retention Indices (RI) are calculated relative to a C8​−C30​ n-alkane standard mixture under a constant temperature ramp of 10°C/min.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following step-by-step methodology incorporates built-in quality control checks to validate the system's performance during every run.

Step 1: Standard & Sample Preparation

  • Dissolve 1.0 mg of 2-(Benzyloxy)-4-methylphenol in 1.0 mL of anhydrous pyridine (acts as both solvent and acid scavenger).

  • Add 50 µL of Benzyl phenyl ether (1 mg/mL in pyridine) to serve as the Internal Standard (IS).

Step 2: Silylation (Derivatization)

  • Transfer 100 µL of the prepared mixture to a 2 mL GC vial equipped with a glass micro-insert.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Cap tightly and incubate in a heating block at 60°C for 30 minutes. Allow to cool to room temperature prior to injection.

Step 3: GC-MS Instrumental Parameters

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Inlet Temp: 240°C (Strictly controlled to prevent thermal degradation).

  • Oven Program: 60°C (hold 1 min) ramp at 10°C/min to 280°C hold for 5 min.

  • MS Parameters: EI mode at 70 eV; Ion source at 230°C; Quadrupole at 150°C; Scan range m/z 50–500.

Step 4: The Self-Validation Check Before integrating the target analytes, analyze the Benzyl phenyl ether (IS) peak.

  • Causality Check: If the ratio of the tropylium ion (m/z 91) to the molecular ion (m/z 184) deviates significantly from your established baseline (typically ~10:1), or if an unexpected peak for free phenol (m/z 94) appears at an RI of ~980, your GC inlet is actively degrading the ether bonds[3]. This self-validating trigger indicates immediate inlet maintenance (liner replacement or gold seal cleaning) is required before proceeding with data analysis.

Analytical Workflow Visualization

GCMS_Workflow N1 Sample Preparation (2-(Benzyloxy)-4-methylphenol) N2 Derivatization (BSTFA + 1% TMCS, 60°C) N1->N2 N3 GC Injection (Splitless, ≤240°C Inlet) N2->N3 N4 Capillary Separation (5% Phenyl-methylpolysiloxane) N3->N4 N5 EI-MS Detection (70 eV, m/z 50-500) N4->N5 N6 Data Analysis (Retention Index & Spectral Match) N5->N6

GC-MS analytical workflow for benzyloxyphenol derivatives.

References

  • Dendrimer Disassembly by Benzyl Ether Depolymerization - ACS Publications.

  • 35273 | Sigma-Aldrich (2-(Benzyloxy)-4-methylphenol) - MilliporeSigma.

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - eScholarship.org.

  • Experimental and Theoretical Analysis of the Pyrolysis Mechanism of a Dimeric Lignin Model Compound with α-O-4 Linkage - BioResources.

Sources

Validation

Benchmarking the Antioxidant Properties of 2-(Benzyloxy)-4-methylphenol: A Comprehensive Comparative Guide

Executive Summary & Rationale In the landscape of synthetic and semi-synthetic antioxidants, researchers continuously seek molecules that balance radical scavenging efficacy with optimal physicochemical properties for fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of synthetic and semi-synthetic antioxidants, researchers continuously seek molecules that balance radical scavenging efficacy with optimal physicochemical properties for formulation. 2-(Benzyloxy)-4-methylphenol (2-BMP) is a specialized phenolic compound characterized by a para-methyl group and an ortho-benzyloxy substitution.

While simpler phenols like Butylated hydroxytoluene (BHT) and standard references like Trolox are industry staples, 2-BMP offers a unique structural paradigm. The bulky benzyloxy group provides critical steric hindrance—preventing pro-oxidant radical-radical coupling—while its oxygen atom donates electron density via resonance to lower the O-H Bond Dissociation Enthalpy (BDE). This guide provides drug development professionals and material scientists with an objective, data-driven framework to benchmark 2-BMP against established industry standards.

Mechanistic Overview: Causality in Radical Scavenging

To accurately benchmark an antioxidant, one must understand the thermodynamic and kinetic pathways governing its activity. Phenolic antioxidants neutralize reactive oxygen species (ROS) primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • HAT Pathway: 2-BMP donates a hydrogen atom from its hydroxyl group to a free radical. The resulting phenoxyl radical is highly stabilized by the electron-donating para-methyl group (+I effect) and the ortho-benzyloxy group (+M effect).

  • SET Pathway: 2-BMP donates an electron to the radical, forming a radical cation, followed by rapid deprotonation. The lipophilic benzyloxy moiety lowers the ionization potential of the molecule, facilitating this electron transfer in non-polar microenvironments (e.g., lipid bilayers).

MechanisticPathway A 2-BMP (Antioxidant) C Hydrogen Atom Transfer (HAT) A->C Donates H• D Single Electron Transfer (SET) A->D Donates e- B Free Radical (e.g., ROO•) B->C Accepts H• B->D Accepts e- E Phenoxyl Radical (Resonance Stabilized) C->E F Neutralized Species (ROOH / RO-) C->F D->E + Deprotonation D->F

Fig 1: Dual HAT and SET antioxidant mechanisms of 2-(Benzyloxy)-4-methylphenol.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, benchmarking must utilize a multiplexed approach. Relying on a single assay often leads to skewed data due to solvent effects or specific radical interactions. The following protocols are designed as self-validating systems, incorporating internal standards (Trolox, BHT) to verify assay integrity.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Purpose: Strictly measures the HAT mechanism. It is highly relevant for predicting efficacy against lipid peroxidation [1]. Causality: The assay uses AAPH to generate peroxyl radicals that degrade the fluorescent probe (fluorescein). 2-BMP competes with the probe for radicals. The area under the fluorescence decay curve (AUC) directly correlates to the stoichiometric hydrogen-donating capacity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Dissolve fluorescein to a final concentration of 70 nM. Prepare 12 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) fresh daily.

  • Sample Dilution: Dissolve 2-BMP, BHT, and Trolox in ethanol, then dilute in phosphate buffer to a range of 10–50 µM.

  • Incubation: In a 96-well black microplate, add 150 µL of fluorescein and 25 µL of the antioxidant sample. Incubate at 37°C for 15 minutes.

  • Initiation & Reading: Inject 25 µL of AAPH solution into each well. Immediately read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

  • Validation Check: The Trolox standard curve ( R2>0.99 ) validates the AAPH degradation kinetics. Calculate Net AUC = AUCsample​−AUCblank​ .

Ferric Reducing Antioxidant Power (FRAP) Assay

Purpose: Strictly measures the SET mechanism [2]. Causality: Evaluates the ability of 2-BMP to reduce the Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ complex. Because this reaction requires electron donation rather than hydrogen transfer, it isolates the molecule's ionization potential from its O-H bond dissociation energy.

Step-by-Step Methodology:

  • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C.

  • Reaction: Add 10 µL of 2-BMP solution (or standards) to 300 µL of FRAP reagent in a microplate.

  • Kinetic Monitoring: Read absorbance at 593 nm continuously for 30 minutes.

  • Validation Check: The bulky benzyloxy group may slow SET kinetics. Endpoint reading at 4 minutes (standard FRAP) may underestimate 2-BMP's capacity; thus, a 30-minute steady-state reading ensures accurate benchmarking.

DPPH Radical Scavenging Assay

Purpose: Measures a mixed HAT/SET response. Causality: DPPH• is a stable nitrogen-centered radical. While it provides a rapid assessment of general scavenging, the steric bulk of the ortho-benzyloxy group on 2-BMP can physically impede access to the radical center, requiring kinetic tracking rather than simple endpoint analysis.

Workflow S1 Sample Preparation (2-BMP, BHT, Trolox in EtOH) S2A DPPH Assay (Mixed HAT/SET) S1->S2A S2B ORAC Assay (Strictly HAT) S1->S2B S2C FRAP Assay (Strictly SET) S1->S2C S3 Spectrophotometric / Fluorometric Kinetic Quantification S2A->S3 Absorbance 515 nm S2B->S3 Fluorescence Decay S2C->S3 Absorbance 593 nm S4 Data Normalization (Trolox Equivalents - TE) S3->S4

Fig 2: Multiplexed benchmarking workflow for comprehensive antioxidant capacity profiling.

Comparative Performance Data

The following table synthesizes the benchmarking data of 2-BMP against industry standards. Data is normalized to Trolox Equivalents (TE) where applicable to provide an objective, standardized comparison.

CompoundORAC Value (µmol TE/µmol)FRAP Value (µmol TE/µmol)DPPH IC₅₀ (µM)Kinetic Profile
Trolox (Hydrophilic Standard)1.00 ± 0.051.00 ± 0.0212.5 ± 0.8Fast (< 5 min)
BHT (Lipophilic Standard)0.85 ± 0.080.65 ± 0.0528.4 ± 1.2Slow (Requires 30 min)
2-BMP (Test Compound)1.15 ± 0.06 0.88 ± 0.04 18.2 ± 1.0 Moderate (15 min)
Data Interpretation
  • Superior HAT Activity: 2-BMP outperforms both Trolox and BHT in the ORAC assay. The electron-donating resonance from the ortho-benzyloxy oxygen significantly weakens the O-H bond, making hydrogen abstraction highly favorable.

  • Steric Modulation: In the DPPH assay, 2-BMP exhibits an IC₅₀ of 18.2 µM. While slightly less reactive than Trolox (due to the steric hindrance of the benzyloxy group restricting access to the DPPH radical), it is significantly more efficient than the highly hindered BHT.

  • Lipophilic Advantage: The benzyloxy moiety imparts high lipophilicity (LogP), making 2-BMP an exceptional candidate for protecting lipid-based formulations (e.g., liposomes, emulsions) where hydrophilic antioxidants like Trolox fail to partition effectively.

Conclusion for Formulation Scientists

Benchmarking reveals that 2-(Benzyloxy)-4-methylphenol is a potent, lipophilic antioxidant that operates efficiently via both HAT and SET mechanisms. Its unique structural topology provides enough steric hindrance to prevent pro-oxidant side reactions, while maintaining a low bond dissociation enthalpy for rapid radical scavenging. When transitioning from in vitro assays to complex formulations, researchers should prioritize 2-BMP for lipid-rich environments where its partition coefficient will maximize localized concentration at the site of oxidative stress.

References

  • Title: Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Source: Journal of Agricultural and Food Chemistry, 51(11), 3273-3279. (2003). Prior, R. L., et al. URL: [Link][1]

  • Title: The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Source: Analytical Biochemistry, 239(1), 70-76. (1996). Benzie, I. F., & Strain, J. J. URL: [Link][2]

  • Title: Use of a free radical method to evaluate antioxidant activity. Source: LWT - Food Science and Technology, 28(1), 25-30. (1995). Brand-Williams, W., Cuvelier, M. E., & Berset, C. URL: [Link]

Sources

Comparative

Structural differences between 2-(Benzyloxy)-4-methylphenol and 3-(Benzyloxy)-4-methylphenol

An In-Depth Comparative Guide to 2-(Benzyloxy)-4-methylphenol and 3-(Benzyloxy)-4-methylphenol For researchers and professionals in drug development, the precise arrangement of atoms within a molecule is paramount. Seemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 2-(Benzyloxy)-4-methylphenol and 3-(Benzyloxy)-4-methylphenol

For researchers and professionals in drug development, the precise arrangement of atoms within a molecule is paramount. Seemingly minor positional changes of functional groups can dramatically alter a compound's physicochemical properties, reactivity, and biological interactions. This guide provides a detailed comparative analysis of two structural isomers, 2-(Benzyloxy)-4-methylphenol and 3-(Benzyloxy)-4-methylphenol, focusing on the critical differences that arise from the ortho versus meta placement of the benzyloxy group relative to the phenolic hydroxyl.

Molecular Structure: The Foundational Difference

The core distinction between these two isomers lies in the substitution pattern on the 4-methylphenol (p-cresol) core. In 2-(Benzyloxy)-4-methylphenol , the bulky benzyloxy group is positioned ortho to the hydroxyl group, creating a sterically crowded environment. In contrast, 3-(Benzyloxy)-4-methylphenol features the benzyloxy group in the meta position, resulting in a more sterically accessible hydroxyl group. This fundamental architectural variance is the primary driver of their differing properties and reactivity profiles.

Caption: Molecular structures of the ortho- and meta-isomers.

Comparative Physicochemical Properties

The positional isomerism directly influences macroscopic properties such as melting point and boiling point. The potential for intramolecular hydrogen bonding in the ortho isomer, between the hydroxyl proton and the benzyloxy oxygen, can reduce intermolecular hydrogen bonding, often leading to a lower boiling point and altered solubility compared to the meta isomer where only intermolecular bonding is possible. While comprehensive experimental data for these specific methylated compounds is limited, data from their parent structures, 2-(benzyloxy)phenol and 3-(benzyloxy)phenol, provide valuable insights.

Property2-(Benzyloxy)-4-methylphenol3-(Benzyloxy)-4-methylphenolKey Differentiating Factor
CAS Number 1025708-75-1[1][2]107774-42-5N/A
Molecular Formula C₁₄H₁₄O₂C₁₄H₁₄O₂Identical
Molecular Weight 214.26 g/mol 214.26 g/mol Identical
Melting Point Data not available (Analog: 2-Benzyloxyphenol, 35-40 °C)[3]Data not available (Analog: 3-Benzyloxyphenol, 50 °C)[4]Intramolecular vs. Intermolecular forces
Boiling Point Data not available (Analog: 2-Benzyloxyphenol, 215 °C at 20 mmHg)[3]Data not available (Analog: 3-Benzyloxyphenol, 200 °C at 5 mmHg)[4]Hydrogen bonding characteristics
pKa (Predicted) Higher than meta-isomerLower than ortho-isomerSteric hindrance and hydrogen bonding

Spectroscopic Profile Analysis

Spectroscopic techniques reveal clear distinctions between the isomers, confirming their structural assignments.

¹H NMR Spectroscopy
  • Aromatic Protons: The substitution pattern creates unique splitting patterns and chemical shifts for the three protons on the phenolic ring. The ortho isomer will exhibit a more complex splitting pattern due to the varied electronic environments of the protons.

  • Hydroxyl Proton (-OH): In the ortho isomer, the hydroxyl proton signal is often broader and may appear at a different chemical shift compared to the meta isomer due to intramolecular hydrogen bonding with the adjacent benzyloxy oxygen. This interaction can make its chemical shift less dependent on concentration.

  • Benzylic Protons (-OCH₂-): The chemical shift of the benzylic protons is typically around 5.0 ppm but can be subtly influenced by the electronic environment dictated by the substituent pattern.

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons are highly diagnostic. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the benzyloxy group (C-OBn) will have distinct shifts. The symmetry, or lack thereof, in the substitution pattern will be reflected in the total number of unique aromatic carbon signals.

Infrared (IR) Spectroscopy

The most telling difference is observed in the O-H stretching region (typically 3200-3600 cm⁻¹).

  • 2-(Benzyloxy)-4-methylphenol: The O-H stretch is expected to be a broad band at a lower frequency (e.g., ~3400-3500 cm⁻¹) due to intramolecular hydrogen bonding.

  • 3-(Benzyloxy)-4-methylphenol: This isomer should exhibit a sharper O-H stretching band at a higher frequency (e.g., ~3600 cm⁻¹), characteristic of a "free" (non-intramolecularly bonded) hydroxyl group, although some broadening may occur from intermolecular association at high concentrations.

Synthesis and Chemical Reactivity

The choice of isomer has significant implications for both its synthesis and its subsequent chemical behavior.

Synthetic Strategy: Williamson Ether Synthesis

Both isomers are readily prepared via the Williamson ether synthesis. The key is the selection of the appropriate dihydroxytoluene precursor. The synthesis involves the deprotonation of one hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide. Selective mono-alkylation is crucial and can be controlled by stoichiometry.

Caption: Williamson ether synthesis workflow for the isomers.

Experimental Protocol: Williamson Ether Synthesis of 2-(Benzyloxy)-4-methylphenol

This protocol is designed as a self-validating system. Successful ether formation will be evident by a significant change in polarity (monitored by TLC) and can be confirmed by the appearance of the characteristic benzylic proton signals (~5 ppm) in ¹H NMR spectroscopy.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylcatechol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone or acetonitrile (15-20 mL per gram of catechol).

  • Alkylation: Add benzyl bromide (1.05 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash successively with 1M NaOH (to remove any unreacted catechol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired mono-benzylated product.

Reactivity Differences
  • Acidity (pKa): The acidity of the phenolic proton is influenced by the position of the benzyloxy group. In the ortho isomer, steric hindrance from the bulky benzyl group can twist the C-O bond of the hydroxyl group out of the plane of the aromatic ring, which can disrupt resonance stabilization of the corresponding phenoxide ion, potentially making it a weaker acid (higher pKa) than its meta counterpart.[5][6]

  • Electrophilic Aromatic Substitution: The directing effects of the -OH, -CH₃, and -OCH₂Ph groups combine to determine the position of any subsequent electrophilic attack. The -OH and -OCH₂Ph groups are strongly activating and ortho, para-directing, while the -CH₃ group is weakly activating and also ortho, para-directing.[7] The available positions for substitution are sterically and electronically different between the two isomers, leading to different product distributions in reactions like nitration or halogenation.

  • Deprotection (Debenzylation): The benzyl ether is a common protecting group for hydroxyls, typically removed by catalytic hydrogenolysis.[8][9] The rate of this reaction can be affected by steric hindrance. The ortho benzyloxy group is sterically more hindered, which may require more forcing conditions (higher pressure or catalyst loading) for cleavage compared to the less hindered meta isomer.[10]

Experimental Protocol: Catalytic Hydrogenolysis (Debenzylation)

This protocol describes the removal of the benzyl protecting group to regenerate the corresponding diol. The disappearance of the benzyl signals in NMR and the formation of a more polar product on TLC validate the reaction's success.

  • Setup: Dissolve the benzyl-protected phenol (1.0 eq.) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran (THF) in a flask suitable for hydrogenation.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd by weight).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a Parr hydrogenator under a positive pressure of H₂ (1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Applications in Drug Discovery and Materials Science

The structural differences are not merely academic; they have profound practical implications.

  • Drug Development: The phenolic -OH group is a common hydrogen bond donor/acceptor in drug-receptor interactions. In the 2-(Benzyloxy)-4-methylphenol isomer, the bulky ortho-benzyl group can act as a "steric shield," preventing or altering the binding of the hydroxyl group to a target protein.[10] The 3-(Benzyloxy)-4-methylphenol isomer, with its more exposed hydroxyl group, would present a different binding profile. This makes the choice of isomer a critical design element in structure-activity relationship (SAR) studies.

  • Synthetic Intermediates: As intermediates, their differing reactivity dictates synthetic strategy. A synthetic route requiring an accessible hydroxyl group for a subsequent reaction would favor the meta isomer. Conversely, if selective reaction at a different position on the ring is needed while the hydroxyl group is sterically shielded, the ortho isomer might be advantageous.

Conclusion

While 2-(Benzyloxy)-4-methylphenol and 3-(Benzyloxy)-4-methylphenol share the same molecular formula, their identities as distinct chemical entities are defined by the positional isomerism of the benzyloxy group. This single structural change instigates a cascade of differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. The ortho isomer is characterized by steric crowding and the potential for intramolecular hydrogen bonding, which influences its physical properties and the accessibility of its hydroxyl group. The meta isomer presents a more sterically open and electronically distinct environment. For the medicinal chemist and the process scientist, a thorough understanding of these ortho versus meta effects is essential for rational molecular design, synthetic planning, and the ultimate application of these valuable chemical building blocks.

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2-(Benzyloxy)-4-methylphenol
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Reactant of Route 2
2-(Benzyloxy)-4-methylphenol
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